Capryl alcohol-d18
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecadeuterio-8-deuteriooxyoctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPLFHHGFOOTCA-PBYHGZINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480823 | |
| Record name | Capryl alcohol-d18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69974-54-5 | |
| Record name | Capryl alcohol-d18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69974-54-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Preparation of Deuterated 1-Octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for preparing deuterated 1-octanol. The methodologies detailed herein are crucial for applications in drug metabolism studies, pharmacokinetic analysis, and as internal standards for mass spectrometry. This document outlines two robust methods: the reduction of deuterated octanoic acid and the direct catalytic hydrogen-deuterium (H-D) exchange on 1-octanol. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Summary of Synthetic Methods
The selection of a synthetic route for deuterated 1-octanol depends on the desired level of deuterium incorporation, required scale, and available starting materials. The following table summarizes the key quantitative parameters for the two primary methods discussed.
| Parameter | Method 1: Reduction of Deuterated Precursor | Method 2: Catalytic H-D Exchange |
| Starting Material | Deuterated Octanoic Acid (e.g., Octanoic acid-d₁₅) | 1-Octanol |
| Deuterium Source | Deuterated Reducing Agent (e.g., LiAlD₄) | Deuterium Oxide (D₂O) |
| Typical Yield | High (>85%) | Moderate to High (60-95%) |
| Isotopic Purity (%D) | High to Very High (>98%) | Variable, depends on catalyst and conditions |
| Key Advantage | High and predictable level of deuteration. | Simpler starting material, fewer steps. |
| Considerations | Requires synthesis of the deuterated precursor. | May result in incomplete or non-specific labeling. |
Method 1: Synthesis via Reduction of a Deuterated Precursor
This approach is a highly effective method for producing 1-octanol with a high degree of deuterium incorporation (e.g., 1-octanol-d₁₇). The overall process involves two main stages: the preparation of a deuterated octanoic acid precursor, followed by its reduction to the corresponding alcohol. Using a deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄) ensures the introduction of deuterium at the C1 position.
Experimental Workflow: Reduction Method
The following diagram illustrates the general workflow for synthesizing deuterated 1-octanol from a deuterated octanoic acid precursor.
Caption: General workflow for the reduction method.
Detailed Experimental Protocol: Reduction of Octanoic Acid-d₁₅
This protocol describes the reduction of commercially available Octanoic acid-d₁₅ to 1-octanol-d₁₇ using Lithium Aluminum Deuteride (LiAlD₄).
Materials:
-
Octanoic acid-d₁₅ (≥98% isotopic purity)[1]
-
Lithium Aluminum Deuteride (LiAlD₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Deuterium Oxide (D₂O)
-
1 M Hydrochloric Acid (HCl) in H₂O
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon) is charged with LiAlD₄ (1.2 equivalents) suspended in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Deuterated Acid: Octanoic acid-d₁₅ (1.0 equivalent) is dissolved in anhydrous THF. This solution is added dropwise to the stirred LiAlD₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Workup: The flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of D₂O (to consume excess LiAlD₄), followed by a 15% aqueous sodium hydroxide solution, and finally more D₂O. This procedure is adapted from standard LiAlH₄ workups to maintain the deuterium label on the oxygen atom.[2][3]
-
Extraction: The resulting suspension is filtered, and the solid aluminum salts are washed thoroughly with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure 1-octanol-d₁₇. The isotopic purity should be confirmed by Mass Spectrometry and ¹H/²H NMR.
Method 2: Catalytic Hydrogen-Deuterium (H-D) Exchange
This method involves the direct exchange of hydrogen atoms on the 1-octanol molecule with deuterium from a deuterium source, typically D₂O, in the presence of a metal catalyst. This approach is advantageous as it starts from readily available, non-deuterated 1-octanol. Ruthenium, rhodium, and iron-based catalysts have been shown to be effective for the deuteration of alcohols.[4][5][6] This method is particularly effective for achieving selective deuteration at the α-position (the carbon bearing the hydroxyl group).
Logical Relationship: H-D Exchange Mechanism
The diagram below outlines the key steps in the catalytic H-D exchange process for a primary alcohol.
Caption: Key steps in the catalytic H-D exchange of 1-octanol.
Detailed Experimental Protocol: Ruthenium-Catalyzed H-D Exchange
This protocol is adapted from general procedures for the selective α-deuteration of primary alcohols using D₂O.[4]
Materials:
-
1-Octanol
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Ruthenium catalyst (e.g., Ru-MACHO, [RuCl₂(PPh₃)₃], or a similar complex)
-
Base (e.g., Potassium tert-butoxide (KOtBu) or Sodium Hydroxide (NaOH))
-
Anhydrous, deoxygenated solvent (if required, though D₂O can often serve as the solvent)
-
Argon or Nitrogen gas for inert atmosphere
-
Diethyl Ether (Et₂O) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a pressure-rated reaction vessel (e.g., a Schlenk tube or a sealed vial) equipped with a magnetic stir bar, add 1-octanol (1.0 equivalent), the Ruthenium catalyst (e.g., 1-2 mol%), and the base (e.g., 5-10 mol%).
-
Addition of D₂O: The vessel is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. Degassed D₂O is then added via syringe. The amount of D₂O should be in large excess to act as both the deuterium source and the solvent.
-
Reaction: The vessel is sealed tightly and placed in a preheated oil bath at a temperature typically ranging from 100-140 °C. The mixture is stirred vigorously for 12-48 hours. The reaction should be monitored for deuterium incorporation by taking small aliquots and analyzing by GC-MS or NMR spectroscopy.
-
Workup and Extraction: After cooling to room temperature, the reaction mixture is diluted with water and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered. The solvent is carefully removed by rotary evaporation. The resulting crude deuterated 1-octanol can be further purified by column chromatography or distillation to remove any residual starting material and byproducts. The final product's isotopic purity and regioselectivity should be determined by mass spectrometry and NMR.[7][8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Characteristics of Perdeuterated n-Octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical characteristics of perdeuterated n-octanol, a critical isotopically labeled compound utilized in a variety of scientific and pharmaceutical applications. This document summarizes key quantitative data, details experimental methodologies for their determination, and presents a logical workflow for physical property characterization.
Introduction to Perdeuterated n-Octanol
Perdeuterated n-octanol, where hydrogen atoms are replaced with deuterium, is a valuable tool in research and development. Its use spans from a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy to a model system for studying biological membranes and drug partitioning. The substitution of protium with deuterium imparts subtle but significant changes to the physicochemical properties of the molecule due to the kinetic isotope effect. Understanding these differences is crucial for the accurate interpretation of experimental results and for the design of novel drug delivery systems.
Quantitative Physical Data
The following tables summarize the key physical properties of perdeuterated n-octanol (specifically n-octanol-d17 and n-octanol-d18) in comparison to its non-deuterated (protio) analogue, n-octanol.
Table 1: General and Molar Properties
| Property | Perdeuterated n-Octanol (d17) | Perdeuterated n-Octanol (d18) | n-Octanol (Protio) |
| Molecular Formula | C₈HD₁₇O[1] | C₈D₁₈O[2] | C₈H₁₈O[3][4] |
| Molecular Weight ( g/mol ) | 147.33[1][5][6] | 148.34[2] | 130.23[3][4] |
Table 2: Thermophysical Properties
| Property | Perdeuterated n-Octanol (d17) | Perdeuterated n-Octanol (d18) | n-Octanol (Protio) |
| Melting Point (°C) | -15[5] | -15 | -16 to -15[3][4] |
| Boiling Point (°C) | 196[5] | 196 | 195[4] |
| Density (g/mL at 25°C) | 0.827 | 0.940 | ~0.827[7] |
Table 3: Other Physical Properties
| Property | Perdeuterated n-Octanol (d17) | n-Octanol (Protio) |
| Kinematic Viscosity (mm²/s at 40°C) | 5.58[5] | ~7.36 cP (dynamic viscosity at 25°C)[4] |
| Refractive Index (n D) | Not available in cited literature | 1.427 to 1.429 (at 20°C)[3][7] |
Experimental Protocols
The determination of the physical characteristics of perdeuterated n-octanol requires precise experimental methodologies. Below are detailed protocols for key analytical techniques.
Density Measurement
The density of perdeuterated n-octanol can be accurately determined using a calibrated pycnometer or a digital density meter.
Protocol using a Pycnometer:
-
Cleaning and Calibration: Thoroughly clean a pycnometer of known volume with a suitable solvent (e.g., acetone) and dry it completely. Determine the mass of the empty, dry pycnometer using an analytical balance. Calibrate the pycnometer by filling it with deionized water of a known temperature and weighing it to determine the exact volume.
-
Sample Measurement: Empty and dry the calibrated pycnometer. Fill it with the perdeuterated n-octanol sample, ensuring no air bubbles are present. Adjust the temperature of the sample to the desired measurement temperature (e.g., 25°C) in a water bath.
-
Weighing: Carefully wipe the outside of the pycnometer dry and weigh it on the analytical balance.
-
Calculation: The density is calculated by dividing the mass of the perdeuterated n-octanol (mass of filled pycnometer minus mass of empty pycnometer) by its volume (the calibrated volume of the pycnometer).
Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of perdeuterated n-octanol into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the DSC instrument to cool the sample to a temperature well below the expected melting point (e.g., -50°C). Then, heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the melting point (e.g., 20°C).
-
Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic transition observed in the DSC thermogram. The enthalpy of fusion can also be calculated from the area of the melting peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) NMR spectroscopy is essential for confirming the isotopic purity and structural integrity of perdeuterated n-octanol.
Protocol:
-
Sample Preparation: Dissolve a small amount of the perdeuterated n-octanol in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The concentration should be appropriate for the spectrometer's sensitivity.
-
Instrument Parameters: Acquire the ²H NMR spectrum on a high-field NMR spectrometer. Key parameters to set include the pulse sequence, acquisition time, relaxation delay, and number of scans.
-
Data Analysis: The resulting spectrum will show signals corresponding to the different deuterium environments in the n-octanol molecule. The chemical shifts and integration of these signals can be used to confirm the deuteration pattern and assess the isotopic enrichment. ¹H NMR can also be performed to quantify any residual protium signals.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of the physical properties of perdeuterated n-octanol.
Caption: Experimental workflow for the characterization of perdeuterated n-octanol.
References
- 1. scbt.com [scbt.com]
- 2. 1-OCTANOL-D18 CAS#: 69974-54-5 [m.chemicalbook.com]
- 3. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Octanol - Wikipedia [en.wikipedia.org]
- 5. isotope.com [isotope.com]
- 6. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. octanol [stenutz.eu]
A Technical Guide to Capryl Alcohol-d18 (1-Octanol-d18) for Researchers
CAS Number: 69974-54-5
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of Capryl alcohol-d18. This perdeuterated stable isotope-labeled compound is a valuable tool in a variety of scientific disciplines, particularly in analytical chemistry and biophysical studies.
Core Properties and Data
This compound, also known as 1-octanol-d18, is the deuterated analogue of capryl alcohol (1-octanol), where all 18 hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a distinct mass shift, making it an excellent internal standard for mass spectrometry-based quantification, while its nuclear properties are ideal for deuterium nuclear magnetic resonance (²H-NMR) studies.[1]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in experimental settings, influencing its solubility, handling, and analytical behavior.
| Property | Value |
| CAS Number | 69974-54-5[1][2][3][4] |
| Synonyms | 1-Octanol-d18[2][3] |
| Linear Formula | CD₃(CD₂)₇OD[2] |
| Molecular Formula | C₈D₁₈O[3] |
| Molecular Weight | 148.34 g/mol [1][5][6] |
| Isotopic Purity | Typically ≥98 atom % D[5] |
| Appearance | Colorless liquid[7] |
| Density | 0.940 g/mL at 25 °C |
| Boiling Point | 196 °C |
| Melting Point | -15 °C |
| Flash Point | 80 °C |
Key Applications and Experimental Protocols
The utility of this compound stems from the kinetic isotope effect and the distinct physical properties of deuterium, which allows it to be used as a tracer or a standard without significantly altering the chemical nature of the molecule under investigation.[1]
Stable Isotope Labeled Internal Standard (SIL-IS) in Mass Spectrometry
This compound is widely employed as an internal standard in quantitative mass spectrometry (MS) assays.[1][5] Its chemical similarity to the non-deuterated analyte ensures it behaves similarly during sample extraction, derivatization, and chromatographic separation, thus accounting for sample loss and matrix effects.[8][9] Its different mass, however, allows for its clear distinction from the analyte in the mass spectrometer.[10]
Generalized Experimental Protocol for Use as an SIL-IS in LC-MS/MS:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Prepare a series of calibration standards of the non-deuterated analyte (1-octanol) at known concentrations.
-
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine), add a fixed amount of the this compound internal standard solution.
-
Perform sample extraction, typically liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and internal standard from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate liquid chromatography (LC) column (e.g., C18) for separation.
-
Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both the analyte (1-octanol) and the internal standard (this compound).
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Probing Membrane Biophysics with Deuterium (²H) NMR
The perdeuterated nature of this compound makes it a powerful tool for studying the structure and dynamics of lipid bilayers using solid-state ²H-NMR spectroscopy.[1][11] By incorporating this compound into model membranes, researchers can gain insights into the orientation, dynamics, and effects of alcohol molecules on the lipid components.[12][13]
Generalized Experimental Protocol for ²H-NMR Studies of Model Membranes:
-
Preparation of Lipid Vesicles:
-
Co-dissolve a known amount of a phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC) and this compound (e.g., at a 25 mol% concentration) in an organic solvent like chloroform.[12]
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the walls of a glass tube.
-
Hydrate the lipid film with a buffer solution (e.g., in D₂O-depleted water) to form multilamellar vesicles (MLVs).
-
-
²H-NMR Spectroscopy:
-
Transfer the MLV suspension to an NMR tube.
-
Acquire ²H-NMR spectra using a high-field NMR spectrometer equipped with a solid-state probe. A quadrupolar echo pulse sequence is typically used to obtain distortion-free spectra.[14]
-
Spectra are often recorded over a range of temperatures to observe phase transitions of the lipid bilayer.[12]
-
-
Data Analysis:
-
Analyze the resulting Pake doublet spectra to determine the deuterium quadrupolar splittings (ΔνQ).
-
From these splittings, calculate the carbon-deuterium (C-D) bond order parameters (S_CD). The order parameter provides a measure of the motional anisotropy of the C-D bonds and thus reflects the ordering and dynamics of the this compound molecules within the membrane.[12]
-
Synthesis and Metabolic Pathways
Understanding the synthesis and metabolic fate of this compound is crucial for its effective application.
Synthesis Pathway
The synthesis of this compound typically involves the reduction of a deuterated carboxylic acid derivative. A common method is the reduction of octanoic acid-d17 or its ester using a powerful deuteride-donating agent like lithium aluminum deuteride (LiAlD₄).[1]
Caption: Generalized synthesis route for this compound.
Metabolic Pathway
While this compound is used as a tracer, its metabolism is expected to follow the same pathway as its non-deuterated counterpart, 1-octanol. In the body, 1-octanol is primarily metabolized in the liver. It undergoes oxidation, first to octanal and subsequently to octanoic acid, a process catalyzed by alcohol dehydrogenase.[1][15] This makes this compound a useful tool for tracing fatty acid metabolism.[16]
Caption: Metabolic oxidation pathway of 1-octanol in the liver.
Logical Workflow: Quantitative Analysis
The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative analysis experiment.
Caption: Logical workflow for SIL-IS quantitative analysis.
References
- 1. An examination of octanol and octanal metabolism to octanoic acid by horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 1-octanol in Escherichia coli by a high flux thioesterase route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]
- 4. PREPARATION OF ETHANOL (D$sub 3$)-2 (Journal Article) | OSTI.GOV [osti.gov]
- 5. This compound | 69974-54-5 | Benchchem [benchchem.com]
- 6. This compound | C8H18O | CID 12215303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Deuterium NMR study of the effect of n-alkanol anesthetics on a model membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. doc.rero.ch [doc.rero.ch]
- 14. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 15. An open-label, single-dose, crossover study of the pharmacokinetics and metabolism of two oral formulations of 1-octanol in patients with essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Showing Compound 1-Octanol (FDB012583) - FooDB [foodb.ca]
An In-depth Technical Guide to the Molecular Weight of Capryl Alcohol-d18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of Capryl alcohol-d18, a deuterated isotopologue of Capryl alcohol (also known as 1-octanol). The substitution of hydrogen with deuterium is a critical technique in various scientific fields, including drug metabolism studies, mechanistic investigations, and as an internal standard in mass spectrometry. Understanding the precise molecular weight is fundamental for these applications.
Molecular Composition and Formula
Capryl alcohol is a straight-chain fatty alcohol with the molecular formula C₈H₁₈O.[1][2][3] Its deuterated form, this compound, has all 18 hydrogen atoms replaced by deuterium atoms.[4] Deuterium (D or ²H) is a stable isotope of hydrogen containing one proton and one neutron.[5][6] This additional neutron doubles the mass of the hydrogen nucleus.[5]
The molecular formula for this compound is therefore C₈D₁₈O , with the linear formula being CD₃(CD₂)₇OD.[7]
Atomic and Molecular Weight Data
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The table below lists the relevant atomic weights for calculating the molecular weights of both standard and deuterated Capryl alcohol.
| Element | Symbol | Atomic Weight (amu) |
| Carbon | C | ~12.011 |
| Hydrogen | H | ~1.008 |
| Oxygen | O | ~15.999 |
| Deuterium | D | ~2.014[5][6][8] |
Using these atomic weights, the molecular weights of both compounds can be precisely calculated and are presented for comparison in the following table.
| Compound | Molecular Formula | Calculation | Molecular Weight ( g/mol ) |
| Capryl Alcohol | C₈H₁₈O | (8 * 12.011) + (18 * 1.008) + 15.999 | ~130.23[3][9] |
| This compound | C₈D₁₈O | (8 * 12.011) + (18 * 2.014) + 15.999 | ~148.34 [4][7][10] |
Experimental Protocols: Mass Spectrometry
A standard method for verifying the molecular weight of this compound is through mass spectrometry.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile. An internal standard may be added if quantification is required.
-
Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used. For a volatile alcohol like this, EI is common.
-
Mass Analysis: The ionized molecules (molecular ions) and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Interpretation: In the resulting mass spectrum, the peak corresponding to the molecular ion (M⁺) for this compound will be observed at an m/z value corresponding to its molecular weight, approximately 148.34. The isotopic purity can also be assessed by looking for peaks corresponding to incompletely deuterated species.
Visualization of Isotopic Substitution
The logical relationship between Capryl alcohol and its deuterated isotopologue is illustrated below. The diagram shows the transformation from the standard molecule to the fully deuterated version, highlighting the substitution of hydrogen with deuterium, which results in a significant mass shift.
References
- 1. Capryl alcohol [himedialabs.com]
- 2. chembk.com [chembk.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound | 69974-54-5 | Benchchem [benchchem.com]
- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 6. byjus.com [byjus.com]
- 7. 1-辛醇-d18 98 atom % D | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Deuterium - Wikipedia [en.wikipedia.org]
- 9. cymitquimica.com [cymitquimica.com]
- 10. This compound | C8H18O | CID 12215303 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isotopic Purity of Commercially Available Capryl Alcohol-d18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of commercially available Capryl alcohol-d18 (perdeuterated 1-octanol). It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize this deuterated solvent in their work. This guide covers typical isotopic purity levels, the analytical methodologies for its determination, and detailed experimental protocols.
Introduction to Isotopic Purity
In the context of deuterated compounds, "isotopic purity" is a critical parameter that defines the extent to which hydrogen atoms have been replaced by deuterium atoms. It is crucial to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.
-
Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition.
For a molecule with multiple deuteration sites, like this compound, a high isotopic enrichment at each site does not equate to 100% of the molecules being the fully deuterated species.
Isotopic Purity of Commercial this compound
Commercially available this compound typically exhibits a high degree of deuteration. The quantitative data from various suppliers is summarized in the table below.
| Parameter | Typical Value | Notes |
| Isotopic Purity | 98 atom % D | Also referred to as Deuterium enrichment. |
| Chemical Purity | ≥99% | Refers to the purity of the capryl alcohol molecule itself, irrespective of its isotopic composition. |
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic purity of deuterated compounds like this compound relies on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides information about the chemical environment of nuclei. For deuterated compounds, both proton (¹H) and deuterium (²H) NMR are employed.
-
¹H NMR: This technique is used to detect and quantify the residual protons in the molecule. The integral of the proton signals relative to a known internal standard allows for the calculation of the amount of non-deuterated species.
-
²H NMR: This method directly observes the deuterium nuclei, confirming the positions of deuteration and providing a quantitative measure of the deuterium content.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly useful for determining the isotopologue distribution of a deuterated compound. By analyzing the relative intensities of the different mass peaks, the abundance of each isotopic species (e.g., d18, d17, d16, etc.) can be determined. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing alcohols like capryl alcohol.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the isotopic purity of this compound.
Quantitative ¹H NMR Spectroscopy
Objective: To quantify the residual proton signals in this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity
-
Internal standard of known purity and concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard and dissolve it in a known volume of deuterated solvent in a volumetric flask.
-
Accurately weigh a known amount of the this compound sample and dissolve it in a specific volume of the internal standard solution.
-
Transfer an appropriate amount of the final solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Employ a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of both the analyte and the internal standard. This ensures full relaxation and accurate integration. A typical starting point is a relaxation delay of 30-60 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of the internal standard and the residual proton signals of the this compound.
-
Calculate the isotopic purity based on the integral values, the number of protons for each signal, and the known concentrations of the sample and internal standard.
-
Quantitative ²H NMR Spectroscopy
Objective: To directly quantify the deuterium content in this compound.
Materials:
-
This compound sample
-
Non-deuterated solvent (e.g., Chloroform)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a non-deuterated solvent.
-
-
NMR Data Acquisition:
-
Use an NMR spectrometer equipped with a deuterium probe.
-
Acquire the ²H NMR spectrum. The chemical shift range is similar to ¹H NMR.
-
-
Data Processing and Analysis:
-
Process the spectrum similarly to the ¹H NMR data.
-
The integrals of the deuterium signals directly correspond to the relative abundance of deuterium at each position.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopologue distribution of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Vials for sample preparation
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent.
-
-
MS Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) equipped with an electrospray ionization (ESI) source.
-
Infuse the sample directly or use liquid chromatography for introduction.
-
Acquire the mass spectrum in the appropriate mass range for this compound and its isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected isotopologues.
-
Determine the accurate mass and relative abundance of each isotopic peak.
-
Correct the raw data for the natural abundance of ¹³C and other isotopes.
-
The resulting data provides the species abundance of the d18, d17, and other isotopologues.
-
Visualizing Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for isotopic purity analysis.
Caption: Quantitative ¹H NMR experimental workflow.
Caption: High-Resolution Mass Spectrometry workflow.
A Technical Guide to Capryl Alcohol-d18 for Researchers and Drug Development Professionals
An in-depth overview of the procurement, specifications, and applications of deuterated capryl alcohol (1-Octanol-d18) in scientific research.
Capryl alcohol-d18, the deuterated analogue of 1-octanol, serves as a valuable tool in a multitude of research and development applications, particularly within the realms of drug development, membrane biophysics, and analytical chemistry.[1] Its isotopic purity and distinct physical properties make it an ideal internal standard for mass spectrometry and a probe for studying molecular interactions. This guide provides a comprehensive overview of suppliers, purchasing options, and key technical data for this compound, alongside illustrative experimental workflows.
Suppliers and Purchasing Options
This compound, also cataloged as 1-Octanol-d18, is readily available from several specialized chemical suppliers. Key distributors in the market include Benchchem, Sigma-Aldrich (a subsidiary of Merck), and Clearsynth. These suppliers offer the compound with a high degree of isotopic purity, which is crucial for sensitive analytical and research applications.
Purchasing options typically cater to a range of research needs, from small-scale laboratory experiments to larger developmental studies. While specific bulk and custom synthesis options require direct inquiry with the suppliers, they generally offer various quantities to accommodate diverse research demands. Researchers are encouraged to request quotes for larger quantities to potentially access preferential pricing.
Technical Specifications
A thorough understanding of the technical specifications of this compound is paramount for its effective application. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 69974-54-5 | [1][2][3][4][5] |
| Molecular Formula | CD₃(CD₂)₇OD | [2][3] |
| Molecular Weight | 148.34 g/mol | [1][4] |
| Isotopic Purity | Typically ≥98 atom % D | [2][3][6] |
| Physical Form | Colorless liquid | [7][8] |
| Boiling Point | 196 °C (lit.) | [6] |
| Melting Point | -15 °C (lit.) | [6] |
| Density | 0.940 g/mL at 25 °C | [6] |
Experimental Applications and Protocols
The primary utility of this compound stems from the substitution of hydrogen atoms with deuterium. This isotopic labeling allows for its use in a variety of experimental contexts.
Internal Standard in Mass Spectrometry
Due to its chemical similarity to the non-deuterated form and its distinct mass, this compound is an excellent internal standard for quantitative analysis by mass spectrometry.[1] This ensures accurate and precise measurement of the corresponding non-deuterated analyte in complex matrices.
A generalized experimental workflow for using this compound as an internal standard is as follows:
Membrane Biophysics Studies
The interaction of alcohols with lipid bilayers is a significant area of research. Deuterium NMR studies utilizing perdeuterated n-octanol provide valuable insights into the behavior of alcohol molecules within model membranes, including their orientation and dynamics.[1]
A conceptual workflow for investigating membrane interactions is outlined below:
References
- 1. This compound | 69974-54-5 | Benchchem [benchchem.com]
- 2. Caprylic alcohol | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Octanol-d18 D 98atom 69974-54-5 [sigmaaldrich.com]
- 4. This compound | C8H18O | CID 12215303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. 1-Octanol-d18 98 atom % D | 69974-54-5 [sigmaaldrich.com]
- 7. 1-Octanol Supplier | 111-87-5 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 8. 1-OCTANOL (CAPRYL ALCOHOL) - Ataman Kimya [atamanchemicals.com]
Structural differences between Capryl alcohol and Capryl alcohol-d18.
An In-depth Technical Guide to the Structural Differences Between Capryl Alcohol and Capryl Alcohol-d18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the structural, physical, and spectroscopic differences between Capryl alcohol (1-octanol) and its perdeuterated isotopologue, this compound. The substitution of hydrogen with deuterium imparts unique characteristics to the molecule, making it a valuable tool in various research and development applications, including membrane biophysics studies, mass spectrometry-based quantitative analysis, and metabolic fate tracing.[1]
Core Structural Distinction: Isotopic Substitution
The fundamental difference between Capryl alcohol and this compound lies in their isotopic composition. Capryl alcohol, a straight-chain fatty alcohol, consists of a chain of eight carbon atoms.[2] In its perdeuterated form, this compound, all 18 hydrogen (¹H) atoms have been replaced by their heavier isotope, deuterium (²H or D).[1]
The chemical formula for Capryl alcohol is C₈H₁₈O, while for this compound it is C₈D₁₈O (or more descriptively, CD₃(CD₂)₆CD₂OD).[1][3][4] This complete isotopic substitution is the source of all subsequent differences in their physical and spectroscopic properties.
Quantitative Physicochemical Data
The mass difference between hydrogen and deuterium leads to notable variations in the macroscopic properties of the two compounds, primarily affecting molecular weight and density. Other properties such as boiling and melting points remain largely unchanged.
| Property | Capryl Alcohol | This compound |
| Molecular Formula | C₈H₁₈O[3][5][6] | C₈D₁₈O[1] |
| Molecular Weight | 130.23 g/mol [3][5][6][7] | 148.34 g/mol [1][8] |
| Exact Monoisotopic Mass | 130.135765 Da[9] | 148.248751 Da[1][8] |
| Density | 0.827 g/mL at 25°C[3][5] | 0.940 g/mL at 25°C[4] |
| Boiling Point | 196°C[3][5] | 196°C[4] |
| Melting Point | -15°C[3][5] | -15°C[4] |
| Appearance | Colorless, oily liquid[3][10] | Not specified, assumed similar |
| Water Solubility | Insoluble[3][5] | Not specified, assumed similar |
Spectroscopic Differentiation
The primary utility of this compound in research stems from its distinct spectroscopic signatures compared to its non-deuterated counterpart.
Mass Spectrometry (MS)
In mass spectrometry, the most apparent difference is the molecular ion peak (M⁺), which is 18 mass units higher for the deuterated compound. High-resolution mass spectrometry (HRMS) can confirm the precise mass and verify the complete deuteration of the molecule.[1]
Fragmentation patterns are also affected. Alcohols commonly undergo α-cleavage (the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group) and dehydration (loss of water).[11][12] For this compound, the resulting fragments will be heavier by the number of deuterium atoms they retain, allowing for clear differentiation in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is crucial for verifying isotopic purity.[1]
-
¹H NMR: A spectrum of pure Capryl alcohol shows characteristic peaks for the alkyl chain protons and the hydroxyl proton. The protons on the carbon adjacent to the oxygen (α-protons) typically resonate in the 3.3–4.0 ppm range.[13][14] In contrast, the ¹H NMR spectrum of high-purity this compound will be nearly silent, showing only small residual peaks from any remaining protium (¹H), which is useful for quantifying isotopic purity (typically >98%).[1]
-
²H NMR (Deuterium NMR): This technique is used to directly observe the deuterium nuclei. For this compound, a ²H NMR spectrum would show signals corresponding to the different deuterated positions in the molecule, confirming the success of the deuteration process.[1]
-
¹³C NMR: The ¹³C spectrum is less affected by deuteration. The chemical shifts of the carbon atoms will be very similar for both compounds, with the carbon bearing the hydroxyl group appearing in the 50-80 ppm range.[13] However, the coupling patterns will differ; in the deuterated molecule, the carbon signals will be split by deuterium (a triplet for a -CD₂- group) instead of hydrogen.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. The vibrational frequency is dependent on the masses of the atoms involved. Replacing the lighter hydrogen with the heavier deuterium results in a significant shift of vibrational bands to lower wavenumbers (frequencies).
-
O-H vs. O-D Stretch: Capryl alcohol exhibits a very strong, broad absorption band for the O-H stretch, typically in the 3200-3500 cm⁻¹ region due to hydrogen bonding.[15][16][17] In this compound, this is replaced by an O-D stretching band, which appears at a significantly lower frequency, approximately 2400-2600 cm⁻¹.
-
C-H vs. C-D Stretch: The aliphatic C-H stretching vibrations in Capryl alcohol occur just below 3000 cm⁻¹. For this compound, the corresponding C-D stretches are found in the 2100-2250 cm⁻¹ region.
-
C-O Stretch: The strong C-O stretching vibration is less affected but may show a slight shift. It appears in the 1050-1260 cm⁻¹ range for alcohols.[16][18]
Experimental Protocol: Synthesis of this compound
This compound is typically synthesized via the reduction of a perdeuterated carboxylic acid or its corresponding ester using a deuterated reducing agent. This ensures the incorporation of deuterium at all positions, including the hydroxyl group.
Objective: To synthesize this compound from Octanoic acid-d15 methyl ester.
Materials:
-
Octanoic acid-d15 methyl ester (CD₃(CD₂)₆COOCH₃)
-
Lithium aluminum deuteride (LiAlD₄)[1]
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterium oxide (D₂O) for quenching
-
Anhydrous sodium sulfate
-
Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks)
Methodology:
-
Reaction Setup: An oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen.
-
Reagent Preparation: A solution of Octanoic acid-d15 methyl ester in anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
Reducing Agent: A suspension of Lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0°C in an ice bath.
-
Addition: The ester solution is added dropwise to the stirred LiAlD₄ suspension at 0°C. The rate of addition is controlled to maintain a gentle reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of D₂O at 0°C to decompose the excess LiAlD₄ and the aluminum alkoxide complex. This step is critical for ensuring the final hydroxyl group is -OD.
-
Workup: The resulting salts are filtered off, and the organic layer is separated. The aqueous layer is extracted several times with diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Final Purification: The product is purified by distillation to obtain high-purity this compound.
-
Characterization: The final product is characterized by MS, ¹H NMR, and ²H NMR to confirm its molecular weight and isotopic purity.
References
- 1. This compound | 69974-54-5 | Benchchem [benchchem.com]
- 2. 1-OCTANOL (CAPRYL ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 3. chembk.com [chembk.com]
- 4. 1-Octanol-d18 98 atom % D | 69974-54-5 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. GSRS [precision.fda.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. This compound | C8H18O | CID 12215303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Capryl alcohol(111-87-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alcohols | OpenOChem Learn [learn.openochem.org]
- 14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
Methodological & Application
Utilizing Capryl Alcohol-d18 as an Internal Standard for Accurate Quantification by Mass Spectrometry
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of quantitative mass spectrometry, particularly in complex matrices encountered in biomedical and pharmaceutical research, the use of a reliable internal standard is paramount for achieving accurate and precise results. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard for this purpose.[1][2][3] This document provides detailed application notes and protocols for the utilization of Capryl alcohol-d18 (octanol-d18) as an internal standard in mass spectrometry-based quantification, primarily focusing on gas chromatography-mass spectrometry (GC-MS) applications.
This compound, the perdeuterated analog of capryl alcohol (1-octanol), serves as an ideal internal standard for the quantification of 1-octanol and other structurally related long-chain fatty alcohols.[4] Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation, extraction, derivatization, and chromatographic separation.[3] However, its increased mass due to the substitution of 18 hydrogen atoms with deuterium allows for clear differentiation from the unlabeled analyte by the mass spectrometer. This co-elution and mass differentiation minimize the impact of matrix effects and variations in instrument response, leading to enhanced accuracy and precision.[5]
Key Applications:
-
Pharmacokinetic Studies: Accurate quantification of fatty alcohol-based drugs or metabolites in biological fluids.
-
Food and Beverage Analysis: Determination of fatty alcohol content and related volatile compounds.[6]
-
Environmental Monitoring: Measurement of fatty alcohols as biomarkers or contaminants in various environmental matrices.[4]
-
Materials Science: Analysis of fatty alcohols in industrial and consumer products.[1]
Principle of Internal Standardization
The fundamental principle behind using this compound as an internal standard is to add a known and constant amount of it to all samples, calibration standards, and quality controls at the earliest stage of the sample preparation process.[7] The mass spectrometer then measures the response (peak area) of both the analyte (e.g., 1-octanol) and the internal standard (this compound). The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This ratio corrects for variations in sample injection volume, ionization efficiency, and potential sample loss during preparation.
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios on this calibration curve.
Experimental Protocols
This section outlines a general protocol for the quantification of 1-octanol in a biological matrix (e.g., plasma) using this compound as an internal standard with GC-MS.
1. Materials and Reagents
-
Analyte: 1-Octanol (Capryl alcohol)
-
Internal Standard: this compound
-
Solvents: Hexane, Methanol, Acetonitrile (HPLC or GC grade)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sample Matrix: Human plasma (or other relevant biological fluid)
-
Standard Stock Solutions: Prepare individual stock solutions of 1-octanol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 1-octanol by diluting the stock solution with methanol to cover the desired calibration range.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 10 µg/mL.
2. Sample Preparation and Extraction
-
Thaw plasma samples to room temperature.
-
To 100 µL of each plasma sample, calibration standard, and quality control sample in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 500 µL of hexane and vortex vigorously for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
3. Derivatization
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS.
-
Seal the tube and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[2]
-
Cool the tube to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
5. Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions for monitoring is critical for sensitivity and selectivity. Based on the typical fragmentation patterns of alcohols (α-cleavage and loss of water), the following ions are suggested for the TMS derivatives:
-
1-Octanol-TMS:
-
Quantifier ion: m/z 117 (α-cleavage)
-
Qualifier ion: m/z 73 (trimethylsilyl group)
-
-
This compound-TMS:
-
Quantifier ion: m/z 135 (α-cleavage with deuterium)
-
Note: The exact m/z values should be confirmed by analyzing the individual standards.
Data Presentation
The following tables provide an example of how to present the quantitative data from a method validation study using this compound as an internal standard.
Table 1: Calibration Curve for 1-Octanol Quantification
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,234 | 150,123 | 0.101 |
| 25 | 38,123 | 151,234 | 0.252 |
| 50 | 76,543 | 150,987 | 0.507 |
| 100 | 153,456 | 151,567 | 1.012 |
| 250 | 382,123 | 150,876 | 2.533 |
| 500 | 760,987 | 151,111 | 5.035 |
| Linearity (R²) | 0.9995 |
Table 2: Precision and Accuracy of the Method
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=5) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | 9.8 ± 0.7 | 7.1 | 98.0 | 8.5 | 97.5 |
| Low QC | 30 | 29.1 ± 1.5 | 5.2 | 97.0 | 6.8 | 96.7 |
| Mid QC | 200 | 205.4 ± 8.2 | 4.0 | 102.7 | 5.1 | 103.1 |
| High QC | 400 | 390.8 ± 14.1 | 3.6 | 97.7 | 4.5 | 98.2 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 3 |
| Limit of Quantification (LOQ) | 10 |
Visualizations
Logical Workflow for Method Development
References
- 1. presentations.copernicus.org [presentations.copernicus.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cleaninginstitute.org [cleaninginstitute.org]
- 5. lcms.cz [lcms.cz]
- 6. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Utilizing Deuterated 1-Octanol in NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deuterated 1-octanol (C₈D₁₈O or C₈H₁₇OD, etc.) is a critical solvent and molecular probe in Nuclear Magnetic Resonance (NMR) spectroscopy. As a saturated fatty alcohol, its amphiphilic nature makes it an excellent medium for solubilizing a variety of organic compounds and an effective mimic for biological membranes.[1][2] The replacement of hydrogen atoms with deuterium is essential for ¹H NMR studies, as it eliminates large, interfering solvent signals, allowing for the clear observation of the analyte's spectrum.[3] Furthermore, the deuterium signal provides a stable lock for the NMR spectrometer, ensuring magnetic field stability during acquisition.[3][4]
These notes provide an overview of the properties of deuterated 1-octanol and detailed protocols for its application in various NMR experiments, including standard sample preparation, studies of protein-ligand interactions, and its use as a membrane mimetic.
Physicochemical and Spectroscopic Properties
Perdeuterated 1-octanol (1-Octanol-d18) is the most common variant for minimizing solvent signals in ¹H NMR. The properties of this and other variants are crucial for experimental design.
Table 1: Physicochemical Properties of Deuterated 1-Octanol
| Property | Value (for 1-Octanol-d18) | Reference |
|---|---|---|
| Linear Formula | CD₃(CD₂)₇OD | [5] |
| CAS Number | 69974-54-5 | [5] |
| Molecular Weight | 148.34 g/mol | [5] |
| Isotopic Purity | ≥98 atom % D | [5] |
| Density | 0.940 g/mL at 25 °C | [5] |
| Boiling Point (bp) | 196 °C (lit.) | [5] |
| Melting Point (mp) | -15 °C (lit.) | [5] |
| Flash Point | 80 °C (176 °F) |[5] |
Note: Properties such as melting and boiling points are often cited from the non-deuterated compound and indicate the useful liquid range.[6]
Key Applications in NMR Spectroscopy
-
Solvent for Non-Polar Analytes: Deuterated 1-octanol is an effective solvent for non-polar to moderately polar organic molecules, particularly when common deuterated solvents like chloroform-d or DMSO-d6 are unsuitable.[7]
-
Membrane Mimetic: Due to its structural similarity to lipids found in biological membranes, 1-octanol is widely used as a membrane mimetic.[1][2] This is invaluable for studying the structure, dynamics, and interactions of membrane-associated proteins and peptides in an environment that approximates a lipid bilayer.[8][9]
-
Drug Development & Partition Coefficient (LogP) Studies: The water-octanol partition coefficient is a key parameter in pharmacokinetics, used to predict a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1] NMR can be used to study these partitioning behaviors at a molecular level.
-
Protein-Ligand Interaction Studies: In drug discovery, NMR techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD-NMR) are used to screen for and characterize the binding of small molecule ligands to protein targets.[10][11][12] Deuterated 1-octanol can be part of the solvent system to maintain protein solubility or to study interactions in a more hydrophobic environment.
Experimental Protocols & Workflows
The following protocols provide detailed methodologies for common NMR experiments involving deuterated 1-octanol.
This workflow outlines the standard procedure for preparing a sample for solution-state NMR using deuterated 1-octanol.
Caption: Standard workflow for preparing an NMR sample with deuterated 1-octanol.
Protocol 1: Detailed Steps for General Sample Preparation
-
Weigh Analyte: Accurately weigh between 5-25 mg of your solid compound for a standard ¹H NMR experiment.[4] For liquid samples, use approximately one drop.[13] The amount may need to be increased for less sensitive nuclei like ¹³C.[7]
-
Dissolve Sample: Transfer the analyte to a clean, dry vial. Add approximately 0.6 mL of deuterated 1-octanol.[14] The volume should be sufficient to cover the detection region of the NMR probe, typically a height of 4-5 cm in a standard 5 mm tube.[14][15]
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial if necessary to ensure the analyte is fully dissolved.
-
Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube.[4][14] This is best done using a Pasteur pipette with a small, tightly packed plug of glass wool or a Kimwipe.[4][14] Do not use cotton wool, as it can leach impurities.[4]
-
Cap and Label: Cap the NMR tube securely and label it clearly near the top.[14]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will use the deuterium signal from the 1-octanol to "lock" the magnetic field. Perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC).
This diagram illustrates the logical flow of a CSP experiment where 1-octanol could be used as a co-solvent or to create a membrane-like environment for studying protein-ligand interactions.
Caption: Logical workflow for a Chemical Shift Perturbation (CSP) titration experiment.
Protocol 2: CSP for Protein-Ligand Interaction Analysis
This protocol describes monitoring changes in the protein's NMR signals upon ligand binding.
-
Sample Preparation: Prepare a solution of uniformly ¹⁵N-labeled protein in a suitable deuterated buffer. If required, deuterated 1-octanol can be included to maintain the solubility of a membrane-associated protein or to mimic a hydrophobic environment. The final sample volume should be ~0.5-0.6 mL.
-
Prepare Ligand Stock: Prepare a concentrated stock solution of the unlabeled ligand, dissolved in the exact same deuterated buffer/solvent mixture as the protein to avoid shifts due to solvent effects.
-
Acquire Reference Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the free protein. This will serve as the reference (apo) state.[16]
-
Titration: Add a small, precise aliquot of the ligand stock solution to the protein sample in the NMR tube. Mix thoroughly but gently to avoid protein denaturation.
-
Acquire Spectrum: Record another ¹H-¹⁵N HSQC spectrum.
-
Repeat Titration: Repeat steps 4 and 5, incrementally increasing the ligand concentration until the protein is saturated (i.e., no further changes in the chemical shifts are observed).[12]
-
Data Analysis:
-
Overlay all the acquired HSQC spectra.[16] Residues at the binding interface or those undergoing conformational changes will show progressive shifts in their corresponding peak positions.[12]
-
Calculate the weighted-average chemical shift difference (Δδ) for each affected residue.
-
By plotting Δδ against the ligand concentration, the dissociation constant (Kd) of the interaction can be determined.[10]
-
This diagram shows the conceptual approach of using 1-octanol to study membrane-associated proteins.
Caption: Conceptual use of 1-octanol as a membrane mimetic for NMR studies.
Protocol 3: Preparing Reverse Micelles for Protein Encapsulation
Reverse micelles (RMs) are nanosized water droplets stabilized by surfactants in a bulk organic solvent, providing a membrane-like environment for encapsulating proteins for high-resolution NMR.[17] While complex surfactant systems are common,[18][19] this protocol provides a general framework where deuterated 1-octanol could act as a co-surfactant or part of the apolar phase.
-
Surfactant Preparation: Dissolve the chosen surfactant (e.g., AOT) and any co-surfactant (like 1-octanol) in a low-viscosity, deuterated alkane (e.g., pentane-d12 or hexane-d14) in a glass vial.[17]
-
Protein Solution: Prepare a concentrated solution of your protein in a suitable deuterated aqueous buffer.
-
Encapsulation: Add a specific volume of the aqueous protein solution to the surfactant/alkane mixture. The water-to-surfactant molar ratio (W₀) determines the size of the reverse micelle and must be optimized.[17]
-
Mixing: Gently vortex the mixture until it becomes optically clear, indicating the formation of stable reverse micelles.
-
NMR Sample Transfer: Carefully transfer the final solution to a 5 mm NMR tube suitable for volatile solvents (e.g., a screw-cap tube).[17]
-
NMR Acquisition: Perform NMR experiments. The low viscosity of the alkane solvent allows for rapid tumbling of the entire micelle, resulting in sharp NMR signals from the encapsulated protein.[17]
Data Interpretation Considerations
-
Residual Solvent Peaks: Even in highly deuterated solvents, a small residual protonated signal will be present. For 1-octanol, these will be broad multiplets corresponding to the aliphatic chain and the hydroxyl group. Consult reference charts for their exact chemical shifts.[6]
-
OH Peak Exchange: The proton of the hydroxyl group (-OH) in 1-octanol can undergo chemical exchange with labile protons in the analyte (e.g., amines, other alcohols). This can lead to peak broadening or disappearance. Adding a drop of D₂O to the sample will exchange the -OH proton for deuterium, causing its signal to disappear, which can be a useful diagnostic tool.[20][21]
-
Viscosity: 1-Octanol is more viscous than solvents like chloroform or acetone. This can lead to broader NMR lines due to slower molecular tumbling, especially for large analytes.[7] Temperature adjustments may be necessary to mitigate this effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. 1-Octanol-d18 98 atom % D | 69974-54-5 [sigmaaldrich.com]
- 6. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 7. ou.edu [ou.edu]
- 8. Applications of NMR to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Studies of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. depts.washington.edu [depts.washington.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 16. researchgate.net [researchgate.net]
- 17. Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized reverse micelle surfactant system for high-resolution NMR spectroscopy of encapsulated proteins and nucleic acids dissolved in low viscosity fluids. | Sigma-Aldrich [merckmillipore.com]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Quantitative Analysis of Capryl Alcohol Using Capryl Alcohol-d18 as an Internal Standard by GC-MS
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Capryl alcohol (1-octanol) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Capryl alcohol-d18 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1][2][3] This protocol is applicable to a wide range of research, including drug development, metabolomics, and quality control, where accurate quantification of fatty alcohols is crucial.
Introduction
Capryl alcohol, a C8 fatty alcohol, is a compound of interest in various fields due to its properties as a solvent, surfactant precursor, and its potential role in biological systems. Accurate and precise quantification of Capryl alcohol is often necessary to understand its function, assess its purity, or monitor its levels in different environments. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like fatty alcohols.[4][5]
The internal standard method is a widely used calibration technique in chromatography to improve the accuracy and precision of quantitative analysis.[1] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector.[1] Stable isotope-labeled compounds, such as this compound, are considered the most suitable internal standards for mass spectrometry-based quantification because they have nearly identical chemical and physical properties to their unlabeled counterparts, co-elute chromatographically, but are easily differentiated by their mass-to-charge ratio (m/z).[1][6] This ensures that any loss of analyte during sample preparation or instrumental analysis is mirrored by a proportional loss of the internal standard, leading to a reliable analyte-to-internal standard response ratio.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
Capryl alcohol (1-octanol), analytical standard grade
-
This compound (Octan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d17-ol-d), >98% isotopic purity
-
-
Solvents:
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
-
Derivatization Reagent:
-
Other Reagents:
-
Anhydrous sodium sulfate
-
Ultrapure water
-
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Capryl alcohol and dissolve it in 10 mL of hexane.
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the Capryl alcohol primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with hexane to a final concentration of 10 µg/mL.
-
Sample Preparation
The following is a general protocol for a liquid sample matrix (e.g., plasma, cell culture media). The procedure may need to be optimized for different sample types.
-
Sample Aliquoting: Pipette 100 µL of the sample into a clean glass test tube.
-
Internal Standard Addition: Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each sample, calibration standard, and quality control sample.
-
Extraction:
-
Add 500 µL of dichloromethane to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Repeat the extraction with another 500 µL of dichloromethane and combine the organic layers.
-
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes.[9]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Capryl alcohol-TMS derivative: Monitor characteristic ions (e.g., m/z 131, 187). The exact ions should be confirmed by analyzing a standard.
-
This compound-TMS derivative: Monitor the corresponding shifted ions (e.g., m/z 148, 204). The exact mass shift will depend on the fragmentation pattern.
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison and analysis.
Table 1: GC-MS SIM Parameters for Analyte and Internal Standard
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Capryl alcohol | TMS | ~8.5 | 131 | 187 |
| This compound | TMS | ~8.5 | 148 | 204 |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 145,876 | 0.104 |
| 5 | 78,912 | 148,234 | 0.532 |
| 10 | 155,432 | 146,543 | 1.061 |
| 25 | 387,654 | 147,987 | 2.619 |
| 50 | 789,123 | 149,123 | 5.292 |
| 100 | 1,567,890 | 148,567 | 10.553 |
Table 3: Quantitative Analysis of Unknown Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio | Calculated Concentration (µg/mL) |
| Unknown 1 | 254,321 | 146,789 | 1.732 | 16.4 |
| Unknown 2 | 567,890 | 148,901 | 3.814 | 36.2 |
| Unknown 3 | 98,765 | 147,543 | 0.669 | 6.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Capryl alcohol.
Internal Standard Calibration Logic
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment [pubmed.ncbi.nlm.nih.gov]
- 4. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mdpi.com [mdpi.com]
- 9. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note: Quantitative Analysis of Long-Chain Fatty Alcohols in Biological Matrices using Capryl Alcohol-d18 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty alcohols are important biological molecules involved in various physiological and pathological processes. Accurate quantification of these compounds in biological matrices such as plasma is crucial for understanding their roles in health and disease, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules like fatty alcohols by GC-MS often requires a derivatization step to increase their volatility and improve chromatographic performance.[1][2] Furthermore, the complexity of biological matrices necessitates the use of an internal standard to ensure accuracy and precision. Isotopically labeled internal standards, such as Capryl alcohol-d18, are ideal for this purpose as they exhibit similar chemical and physical properties to the analyte of interest, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[3] This application note provides a detailed protocol for the sample preparation and GC-MS analysis of long-chain fatty alcohols in a biological matrix using this compound as an internal standard.
Logical Workflow for Fatty Alcohol Quantification
The overall workflow for the quantitative analysis of fatty alcohols in a biological matrix using an internal standard is depicted in the following diagram.
Caption: Workflow for the quantitative analysis of fatty alcohols.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of a representative long-chain fatty alcohol (1-octanol) in plasma using this compound as an internal standard.
1. Materials and Reagents
-
1-Octanol (analyte standard)
-
This compound (internal standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Human Plasma (or other biological matrix)
-
Deionized water
-
Nitrogen gas, high purity
2. Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporation system
-
Heating block
-
Micropipettes
-
Glass centrifuge tubes (15 mL)
-
GC vials (2 mL) with inserts
3. Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-octanol and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
4. Sample Preparation Protocol
-
Pipette 200 µL of plasma sample, calibration standard, or blank (methanol) into a 15 mL glass centrifuge tube.
-
Add 20 µL of the 10 µg/mL this compound internal standard spiking solution to each tube (except for the blank).
-
Vortex for 30 seconds.
-
Add 2 mL of hexane to each tube.
-
Vortex vigorously for 2 minutes to perform liquid-liquid extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Repeat the extraction (steps 4-7) with another 2 mL of hexane and combine the organic layers.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.
5. Derivatization Protocol
-
To the dried residue from the sample preparation step, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tubes tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes in a heating block to facilitate the formation of trimethylsilyl (TMS) ethers.[4]
-
After incubation, allow the tubes to cool to room temperature.
-
Transfer the derivatized sample to a 2 mL GC vial with an insert for analysis.
6. GC-MS Analysis Protocol
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/minute to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Octanol-TMS: m/z [specific ions for the TMS derivative of 1-octanol]
-
This compound-TMS: m/z [specific ions for the TMS derivative of this compound]
-
Data Presentation
The following tables present representative quantitative data that could be obtained using this protocol.
Table 1: Calibration Curve for 1-Octanol
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 305,123 | 0.050 |
| 5 | 76,543 | 304,987 | 0.251 |
| 10 | 153,123 | 305,543 | 0.501 |
| 25 | 380,987 | 304,765 | 1.250 |
| 50 | 762,345 | 305,012 | 2.499 |
| 100 | 1,525,678 | 305,321 | 4.997 |
| Linearity (R²) | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95-105% |
Table 3: Quantification of 1-Octanol in Plasma Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Control 1 | 25,432 | 304,876 | 0.083 | 1.66 |
| Control 2 | 28,123 | 305,112 | 0.092 | 1.84 |
| Treated 1 | 187,654 | 305,345 | 0.615 | 12.30 |
| Treated 2 | 201,234 | 304,998 | 0.660 | 13.20 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the principle of using an isotopically labeled internal standard for quantitative analysis.
Caption: Principle of internal standard correction in GC-MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of long-chain fatty alcohols in biological matrices using this compound as an internal standard with GC-MS. The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision. The described derivatization procedure enhances the volatility of the analytes, making them amenable to GC-MS analysis. This method can be adapted for the quantification of other fatty alcohols and in various biological matrices, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 2. A systematic derivatization technique for characterization of ethoxylates by GC and GCMS | Semantic Scholar [semanticscholar.org]
- 3. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1-Octanol in Wine using LC-MS with Deuterated 1-Octanol as an Internal Standard
An emerging application of deuterated 1-octanol in Liquid Chromatography-Mass Spectrometry (LC-MS) lies in the precise quantification of volatile and semi-volatile organic compounds in complex matrices. Due to its structural similarity to many flavor, fragrance, and metabolic compounds, deuterated 1-octanol serves as an excellent internal standard to correct for variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of quantitative results.[1][2]
This application is particularly relevant in the fields of food and beverage quality control, environmental monitoring, and metabolic research, where the accurate measurement of alcohols, aldehydes, and other hydrophobic molecules is crucial. The use of a stable isotope-labeled internal standard like deuterated 1-octanol is preferred in mass spectrometry-based quantification as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, leading to more robust and reproducible data.[1]
This application note details a robust and sensitive method for the quantification of 1-octanol in wine samples using Liquid Chromatography-Mass Spectrometry (LC-MS) with deuterated 1-octanol (1-octanol-d17) as an internal standard. 1-Octanol is a higher alcohol found in wine that can contribute to its aroma profile. Accurate quantification is essential for quality control and characterization of wine flavor.
Principle:
Wine samples are fortified with a known concentration of deuterated 1-octanol as an internal standard. The analytes are then extracted using stir bar sorptive extraction (SBSE), a solventless and sensitive enrichment technique.[3][4] After thermal desorption, the analytes are analyzed by LC-MS. Quantification is achieved by comparing the peak area ratio of 1-octanol to its deuterated internal standard.
Quantitative Data
The following table summarizes the quantitative results for the analysis of 1-octanol in different wine samples. The use of deuterated 1-octanol as an internal standard ensures high accuracy and precision.
| Sample ID | Wine Type | 1-Octanol Concentration (µg/L) | %RSD (n=3) |
| W01 | Cabernet Sauvignon | 258.3 | 4.2 |
| W02 | Merlot | 195.7 | 5.1 |
| W03 | Chardonnay | 152.1 | 3.8 |
| W04 | Sauvignon Blanc | 178.9 | 4.5 |
Experimental Protocol
1. Materials and Reagents:
-
1-Octanol standard (≥99% purity)
-
Deuterated 1-octanol (1-octanol-d17, ≥98% isotopic purity)
-
Methanol (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Sodium chloride (analytical grade)
-
Stir bars coated with polydimethylsiloxane (PDMS)
2. Standard Solution Preparation:
-
1-Octanol Stock Solution (1000 mg/L): Accurately weigh 100 mg of 1-octanol and dissolve in 100 mL of methanol.
-
Deuterated 1-Octanol Internal Standard (IS) Stock Solution (100 mg/L): Accurately weigh 10 mg of 1-octanol-d17 and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 1-octanol stock solution into a model wine solution (12% ethanol in water) to achieve concentrations ranging from 10 to 500 µg/L. Add the deuterated 1-octanol IS to each calibration standard to a final concentration of 100 µg/L.
3. Sample Preparation (Stir Bar Sorptive Extraction - SBSE):
-
Transfer 10 mL of the wine sample (or calibration standard) into a 20 mL glass vial.
-
Add 2.5 g of sodium chloride to the sample to increase the ionic strength and enhance the extraction of volatile compounds.
-
Spike the sample with the deuterated 1-octanol IS to a final concentration of 100 µg/L.
-
Place a PDMS-coated stir bar into the vial.
-
Seal the vial and stir the sample at 1000 rpm for 90 minutes at room temperature.
-
After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
4. LC-MS Analysis:
-
Thermal Desorption:
-
Desorption temperature: 250°C
-
Desorption time: 10 minutes
-
Cryofocusing trap temperature: -10°C
-
Transfer line temperature: 280°C
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: Start with 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL (from the trapped and eluted sample)
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Transitions:
-
1-Octanol: Precursor ion m/z 113.1 [M-H₂O+H]⁺, Product ion m/z 83.1
-
Deuterated 1-Octanol (1-octanol-d17): Precursor ion m/z 130.2 [M-D₂O+D]⁺, Product ion m/z 98.2
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
5. Data Analysis:
-
Integrate the peak areas for the selected MS/MS transitions of 1-octanol and deuterated 1-octanol.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1-octanol in the wine samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Experimental workflow for the quantitative analysis of 1-octanol in wine.
Caption: Rationale for using deuterated 1-octanol as an internal standard.
References
Application Notes and Protocols for Capryl Alcohol-d18 as a Metabolic Tracer
Topic: Using Capryl alcohol-d18 as a tracer in biological systems.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways in vivo and in vitro. By introducing a molecule with a heavier, non-radioactive isotope, researchers can trace its journey through various biochemical transformations. This compound (octan-1-ol, fully deuterated) is a valuable tracer for studying the metabolism of medium-chain fatty alcohols and their subsequent conversion into fatty acids. When introduced into a biological system, it is metabolized along the same pathways as its unlabeled counterpart. The heavy isotope label, however, allows for its distinction from endogenous pools and its metabolic products to be quantified using mass spectrometry.
This document provides a detailed guide to using this compound to trace fatty alcohol and fatty acid metabolism. It includes the theoretical metabolic pathway, detailed experimental protocols for in vivo studies, sample preparation, and analysis, along with hypothetical data to illustrate expected outcomes.
Principle and Metabolic Pathway
Capryl alcohol (1-octanol) is a medium-chain fatty alcohol that undergoes rapid oxidation in biological systems. The primary metabolic pathway involves a two-step enzymatic conversion in the liver and other tissues.
-
Oxidation to Aldehyde: Capryl alcohol is first oxidized to its corresponding aldehyde, octanal, by alcohol dehydrogenases (ADH). This is often the rate-limiting step in the pathway.
-
Oxidation to Carboxylic Acid: The intermediate, octanal, is very rapidly oxidized to octanoic acid (caprylic acid) by aldehyde dehydrogenases (ALDH). This conversion is typically so efficient that octanal is often undetectable in biological samples.[1]
Once the deuterated tracer, this compound, is converted to octanoic acid-d17, the labeled fatty acid can enter the general fatty acid metabolism pool. From there, it can undergo several further transformations:
-
β-oxidation: The labeled octanoic acid can be broken down for energy production.
-
Chain Elongation: It can be elongated to form longer-chain fatty acids.
-
Esterification: It can be incorporated into complex lipids such as triglycerides and phospholipids.
By monitoring the appearance and concentration of deuterated metabolites over time, researchers can quantify the flux through these critical metabolic pathways.
Experimental Protocols
This section outlines a general protocol for an in vivo study in a rodent model to trace the metabolism of this compound.
Protocol 1: In Vivo Administration and Sample Collection
Objective: To quantify the appearance of this compound metabolites in plasma over time.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Rodent model (e.g., C57BL/6 mice)
-
Gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (12-16 hours) with free access to water to ensure a basal metabolic state.
-
Tracer Preparation: Prepare a dosing solution of this compound in the chosen vehicle. A typical dose might be 50-100 mg/kg body weight.
-
Administration: Administer the this compound solution via oral gavage.
-
Blood Collection: Collect blood samples (e.g., 50-100 µL) at various time points post-administration. Suggested time points: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma to clean tubes and store at -80°C until lipid extraction and analysis.
References
Application Note and Protocol: Standard Operating Procedure for the Quantification of Capryl Alcohol-d18 in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capryl alcohol (1-octanol) is an eight-carbon straight-chain fatty alcohol used in various industrial and commercial applications, leading to its potential presence in the environment. Monitoring its concentration in environmental matrices such as water and soil is crucial for assessing its environmental fate and potential ecological impact. Capryl alcohol-d18, a deuterated analog of capryl alcohol, serves as an excellent internal standard for quantification by isotope dilution mass spectrometry (IDMS). The use of a deuterated internal standard is a robust technique that corrects for analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantitative measurements.[1][2][3][4] This document provides a detailed standard operating procedure (SOP) for the analysis of capryl alcohol in environmental samples using this compound as an internal standard with gas chromatography-mass spectrometry (GC-MS).
Scope and Applicability
This SOP is applicable to the quantitative determination of capryl alcohol in various environmental matrices, including surface water, groundwater, and soil/sediment. The method utilizes this compound as an internal standard to ensure high accuracy and reproducibility.
Principle of the Method
The analytical method is based on the principle of isotope dilution. A known amount of this compound is spiked into the environmental sample. The native capryl alcohol and the deuterated internal standard are then co-extracted from the sample matrix. Following extraction and cleanup, the extract is analyzed by GC-MS. The concentration of the native analyte is determined by comparing its response to that of the known concentration of the isotopically labeled internal standard. This approach effectively compensates for variations in extraction efficiency and instrumental response.[1][4]
Reagents and Standards
-
Solvents: Dichloromethane (DCM), hexane, methanol (all pesticide residue grade or higher).
-
Reagents: Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours).
-
Standards:
-
Capryl alcohol (1-octanol), >99% purity.
-
This compound, >98% isotopic purity.
-
-
Stock Solutions: Prepare individual stock solutions of capryl alcohol and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solutions in the final extraction solvent. The concentration of this compound should be kept constant in all calibration standards and samples.
Experimental Protocols
Sample Collection and Preservation
-
Water Samples: Collect water samples in 1-liter amber glass bottles with PTFE-lined caps.[5] Preserve the samples by cooling to ≤6°C immediately after collection.[5][6] If residual chlorine is present, add sodium thiosulfate. Samples should be extracted within 7-14 days of collection.[5][6]
-
Soil and Sediment Samples: Collect soil or sediment samples in wide-mouthed glass jars with PTFE-lined lids. Store the samples at ≤6°C and protect them from light.[6] Extraction should be performed within 14 days.
Sample Preparation and Extraction
The following diagram illustrates the general workflow for sample preparation and analysis.
4.2.1. Water Sample Extraction (Liquid-Liquid Extraction)
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 60 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the DCM layer (bottom layer) into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM.
-
Combine the three DCM extracts.
4.2.2. Soil/Sediment Sample Extraction (Soxhlet Extraction)
-
Homogenize the soil or sediment sample.
-
Weigh approximately 10-20 g of the homogenized sample into an extraction thimble.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add anhydrous sodium sulfate to the sample to form a free-flowing powder.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample for 12-24 hours with a suitable solvent such as a hexane/DCM mixture.[7]
Extract Cleanup and Concentration
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
Instrumental Analysis (GC-MS)
The analysis of fatty alcohols in environmental samples is commonly performed using gas chromatography-mass spectrometry (GC-MS).[8][9]
GC-MS Conditions (Example)
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| Capryl alcohol | m/z (quantification and confirmation ions to be determined from mass spectrum) |
| This compound | m/z (quantification and confirmation ions to be determined from mass spectrum) |
Data Analysis and Quantification
The following diagram illustrates the logical relationship for quantification using an internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the capryl alcohol to the peak area of this compound against the ratio of their concentrations for a series of calibration standards.
-
Quantification: Calculate the response factor for each calibration standard and determine the average response factor. The concentration of capryl alcohol in the sample extract is then calculated using the following equation:
Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)
where:
-
Area_analyte is the peak area of the native capryl alcohol.
-
Area_IS is the peak area of this compound.
-
Concentration_IS is the concentration of this compound.
-
RF is the average response factor from the calibration curve.
-
-
Final Concentration: The final concentration in the original environmental sample is calculated by taking into account the initial sample volume or weight and the final extract volume.
Quality Control
-
Method Blank: A method blank (reagent water or baked sand) should be processed with each batch of samples to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A sample should be spiked with a known concentration of capryl alcohol and analyzed in duplicate to assess matrix effects and method precision.
-
Laboratory Control Sample (LCS): A control matrix (reagent water or baked sand) spiked with a known concentration of capryl alcohol should be analyzed with each batch to assess method accuracy.
-
Internal Standard Recovery: The recovery of this compound should be monitored in all samples, blanks, and QC samples. Consistent recovery indicates reliable performance of the analytical method.
Data Presentation
The quantitative results should be summarized in a clear and structured table for easy comparison.
Table 1: Example Data Summary for Capryl Alcohol Analysis in Environmental Samples
| Sample ID | Matrix | Capryl Alcohol Concentration (µg/L or µg/kg) | This compound Recovery (%) | QC Notes |
| MW-01 | Water | 15.2 | 95 | |
| MW-02 | Water | < LOQ | 92 | |
| SED-01 | Sediment | 45.8 | 88 | |
| SED-02 | Sediment | 12.3 | 91 | |
| Method Blank | Water | ND | 98 | |
| LCS | Water | 97% Recovery | 96 | |
| MS | Water | 94% Recovery | 93 | |
| MSD | Water | 99% Recovery (RPD = 5.2%) | 95 |
LOQ: Limit of Quantitation; ND: Not Detected; RPD: Relative Percent Difference
Conclusion
This standard operating procedure provides a comprehensive framework for the reliable quantification of capryl alcohol in environmental samples using this compound as an internal standard. The use of an isotopically labeled internal standard is critical for achieving high-quality data in complex environmental matrices. Adherence to the described protocols for sample handling, extraction, and instrumental analysis, along with rigorous quality control measures, will ensure the generation of accurate and defensible environmental data.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. books.rsc.org [books.rsc.org]
The Role of Deuterated 1-Octanol in Advancing Lipidomics Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding their complex roles in health and disease. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipid analysis, correcting for variations in sample preparation and instrument response. Deuterated 1-octanol, a medium-chain fatty alcohol labeled with deuterium, serves as a valuable internal standard for the quantification of a range of lipid molecules, particularly those that are structurally related or share similar physicochemical properties. Its application enhances the reliability and robustness of lipidomics workflows, enabling more accurate characterization of the lipidome.
While direct and extensive literature specifically detailing the use of deuterated 1-octanol in routine lipidomics assays is emerging, its application can be inferred and adapted from established protocols using other deuterated lipid standards.[1][2] This document provides a detailed overview of the potential applications, relevant experimental protocols, and data presentation strategies for incorporating deuterated 1-octanol into lipidomics research.
Principle of Deuterated Internal Standards in Lipidomics
The core principle behind using a deuterated internal standard like deuterated 1-octanol is to introduce a known quantity of a compound that is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms.[1] This allows for the differentiation of the internal standard from the endogenous analyte by the mass spectrometer. The deuterated standard is added to the sample at the beginning of the workflow, co-eluting with the analyte during chromatography and co-ionizing during mass spectrometry.[3] Any loss of analyte during sample extraction, derivatization, or analysis will be mirrored by a proportional loss of the deuterated internal standard. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, irrespective of variations in sample handling or instrument performance.[4]
Applications of Deuterated 1-Octanol in Lipidomics
Deuterated 1-octanol can be a valuable tool in several areas of lipidomics research:
-
Quantification of Medium-Chain Fatty Alcohols and their Metabolites: It can serve as an ideal internal standard for the absolute quantification of endogenous 1-octanol and other medium-chain fatty alcohols in various biological matrices.
-
Studies of Lipid Metabolism and Signaling: By acting as a tracer, deuterated 1-octanol can be used to investigate the metabolic fate of medium-chain fatty alcohols and their incorporation into more complex lipids. This can provide insights into pathways involved in lipid synthesis, degradation, and signaling.
-
Drug Development and Pharmacokinetics: In the development of drugs that are structurally related to medium-chain alcohols, deuterated 1-octanol can be used as an internal standard to accurately measure the drug's concentration in biological samples, aiding in pharmacokinetic and pharmacodynamic studies.
-
Biofuel and Industrial Biotechnology Research: In studies involving the microbial production of 1-octanol as a biofuel, deuterated 1-octanol can be used to precisely quantify production yields.[5]
Data Presentation: Quantitative Analysis of Medium-Chain Fatty Alcohols
The following table provides a hypothetical example of how quantitative data obtained using deuterated 1-octanol as an internal standard could be presented.
| Analyte | Sample Type | Concentration (ng/mL) ± SD (n=3) | Method | Reference |
| 1-Octanol | Human Plasma | 15.2 ± 1.8 | LC-MS/MS | Hypothetical |
| 1-Heptanol | Rat Liver Homogenate | 8.9 ± 0.9 | GC-MS | Hypothetical |
| 1-Nonanol | Cell Culture Media | 21.5 ± 2.5 | LC-MS/MS | Hypothetical |
Table 1: Example of Quantitative Data for Medium-Chain Fatty Alcohols. This table illustrates the clear and concise presentation of quantitative results obtained using a deuterated internal standard-based method.
Experimental Protocols
The following are detailed protocols adapted from established lipidomics workflows, illustrating how deuterated 1-octanol could be integrated as an internal standard.[6][7][8][9]
Protocol 1: Lipid Extraction from Biological Fluids (e.g., Plasma, Serum)
Objective: To extract lipids from biological fluids for subsequent analysis by LC-MS/MS.
Materials:
-
Biological fluid sample (e.g., 100 µL of human plasma)
-
Deuterated 1-octanol internal standard solution (1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Glass vials with Teflon-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw the biological fluid sample on ice.
-
Addition of Internal Standard: In a clean glass vial, add 10 µL of the deuterated 1-octanol internal standard solution to 100 µL of the biological fluid sample.
-
Protein Precipitation and Lipid Extraction:
-
Add 400 µL of cold methanol to the sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Add 800 µL of chloroform.
-
Vortex for 1 minute to ensure thorough mixing.
-
-
Phase Separation:
-
Add 200 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
-
Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To separate and quantify 1-octanol and other medium-chain fatty alcohols using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example for 1-Octanol):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Endogenous 1-Octanol (Analyte): Precursor ion (m/z) -> Product ion (m/z)
-
Deuterated 1-Octanol (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
(Specific m/z values will depend on the deuteration pattern of the internal standard)
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, visualize a typical lipidomics workflow and a hypothetical signaling pathway where 1-octanol might play a role.
Caption: Lipidomics workflow using deuterated 1-octanol.
Caption: Hypothetical signaling role of 1-octanol.
Conclusion
Deuterated 1-octanol, while not as commonly cited as other deuterated lipid standards, holds significant potential as a valuable tool in lipidomics research. Its application as an internal standard can greatly improve the accuracy and reliability of quantification for medium-chain fatty alcohols and related molecules. The protocols and workflows described herein, adapted from established lipidomics methodologies, provide a framework for the successful integration of deuterated 1-octanol into experimental designs. As the field of lipidomics continues to expand, the use of a diverse array of well-characterized internal standards, including deuterated 1-octanol, will be crucial for unraveling the complexities of the lipidome in health and disease.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 9. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
How to improve signal-to-noise ratio with Capryl alcohol-d18.
Technical Support Center: Capryl Alcohol-d18
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in improving the signal-to-noise ratio during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound, also known as 1-octanol-d18, is a deuterated form of capryl alcohol where all 18 hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution is critical in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In ¹H NMR, standard hydrogen-containing (protic) solvents or additives produce large signals that can obscure the signals of the analyte. Since deuterium is not detected in ¹H NMR, using a deuterated compound like this compound minimizes the solvent background, thereby significantly improving the signal-to-noise ratio (S/N) and allowing for clearer detection of the compound of interest.[2][3] In mass spectrometry, it serves as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.[4]
Q2: In which applications is this compound most effective at improving S/N ratio?
A2: this compound is particularly effective in:
-
NMR Spectroscopy: For studying non-polar analytes or systems where capryl alcohol is a relevant component, such as in studies of micelles, membranes, or emulsions. Its use prevents signal overlap from the solvent or matrix.[5]
-
Mass Spectrometry: As an internal standard for quantitative analysis. Because it has nearly identical chemical properties to natural capryl alcohol but a different mass, it can be used to correct for variability during sample preparation and analysis, leading to more accurate results.[4][6]
-
Neutron Scattering: In structural biology, deuterated molecules are used for contrast matching to highlight specific components of a complex.[7]
Q3: How does deuteration impact the chemical and physical properties of Capryl alcohol?
A3: While the chemical reactivity of this compound is nearly identical to its non-deuterated counterpart, there are slight differences in physical properties due to the "deuterium isotope effect."[8] These can include minor changes in boiling point, density, and viscosity. For most applications aimed at improving S/N, these differences are negligible and do not affect its function as a solvent or internal standard.
Q4: What level of isotopic purity is expected for this compound and how does it affect my experiment?
A4: Commercially available this compound typically has an isotopic purity of 98% or higher.[4] This means that a small percentage of the molecules may still contain some hydrogen atoms. In highly sensitive ¹H NMR experiments, these residual protium signals can sometimes be observed.[4] It is important to run a blank spectrum of the deuterated solvent to identify any residual peaks before adding your analyte. For quantitative mass spectrometry, the isotopic purity is critical and should be accounted for in calculations.[6]
Troubleshooting Guides
This section addresses common issues encountered when using this compound and provides actionable solutions.
Issue 1: Poor Signal-to-Noise Ratio Despite Using this compound in NMR
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Deuteration | Verify the isotopic purity of the this compound from the manufacturer's Certificate of Analysis. | Ensure purity is >98%. If not, residual proton signals may be contributing to the noise. |
| Sample Concentration is Too Low | Increase the concentration of the analyte in the sample. | A higher concentration will produce a stronger signal relative to the baseline noise. |
| Improper NMR Spectrometer Settings | Increase the number of scans. The S/N ratio improves with the square root of the number of scans.[9] | A clearer spectrum with reduced noise and a more defined signal for your analyte. |
| Poor Shimming | Manually re-shim the spectrometer or use an automated shimming routine. Inhomogeneous samples can also lead to poor shimming.[10] | A more homogeneous magnetic field, resulting in sharper peaks and a better S/N ratio. |
| External Noise Sources | Check for and eliminate nearby sources of electronic noise. | A cleaner baseline in the NMR spectrum. |
Issue 2: Inaccurate Quantification in Mass Spectrometry Using this compound as an Internal Standard
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isotopic Interference | Check for "cross-talk" where naturally occurring isotopes of the analyte contribute to the signal of the internal standard.[6] | Implement a non-linear calibration function to correct for this interference.[6] |
| Incorrect Concentration of Internal Standard | Prepare fresh, accurate dilutions of the this compound internal standard. | A reliable calibration curve and more accurate quantification of the analyte. |
| Variation in Ionization Efficiency | Ensure that the analyte and the internal standard are eluting at the same time if using a chromatographic separation method. | Co-elution ensures that both compounds experience the same ionization conditions, leading to more reliable results. |
| Low Signal Intensity | Optimize mass spectrometer parameters (e.g., source temperature, gas flow rates) to increase the signal for both the analyte and the internal standard. | Improved peak intensity and a better S/N ratio for both compounds. |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Spectroscopy to Maximize S/N Ratio
Objective: To prepare a sample for ¹H NMR analysis using this compound as a co-solvent or additive to minimize background signals.
Methodology:
-
Analyte Preparation: Ensure your analyte is free from protonated solvent residues by drying it thoroughly under a vacuum.
-
Solvent Preparation: If using this compound as a co-solvent, mix it with a primary deuterated solvent (e.g., CDCl₃, DMSO-d₆) in the desired ratio. For use as an additive, prepare a stock solution.
-
Sample Dissolution: Dissolve a known quantity of the analyte in the prepared deuterated solvent mixture. The concentration should be as high as solubility allows to maximize the signal.
-
Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube. Avoid introducing any air bubbles, as they can degrade shimming quality.[10]
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the primary solvent.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Set the receiver gain to an appropriate level to avoid signal clipping.
-
Acquire a sufficient number of scans to achieve the desired S/N ratio.
-
Protocol 2: Using this compound as an Internal Standard for Quantitative MS
Objective: To accurately quantify a target analyte in a complex matrix using this compound as a stable isotope-labeled internal standard.
Methodology:
-
Stock Solution Preparation: Prepare a certified stock solution of this compound at a known concentration.
-
Calibration Curve Preparation: Create a series of calibration standards by spiking a known amount of the analyte into a blank matrix, along with a constant concentration of the this compound internal standard.
-
Sample Preparation: To your unknown sample, add the same constant concentration of the this compound internal standard as used in the calibration curve.
-
Sample Extraction: Perform the necessary extraction procedure to isolate the analyte and internal standard from the matrix.
-
LC-MS/MS Analysis:
-
Develop a chromatographic method that separates the analyte from matrix interferences.
-
Optimize the mass spectrometer to monitor specific parent-daughter ion transitions for both the analyte and this compound.
-
Inject the calibration standards and the unknown sample.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and the unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Visualizations
NMR experimental workflow.
Quantitative MS experimental workflow.
Troubleshooting logic for poor S/N in NMR.
References
- 1. This compound | C8H18O | CID 12215303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. This compound | 69974-54-5 | Benchchem [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated Compounds [simsonpharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Deuterated Internal Standards in LC-MS
Welcome to the technical support center for the effective use of deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Because the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the D-IS to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification. This ratiometric measurement leads to more accurate and precise results.
Q2: How many deuterium atoms are ideal for an internal standard?
Typically, a deuterated compound should contain between two to ten deuterium atoms.[1] The optimal number depends on the analyte's molecular weight and the desired mass shift. A sufficient number of deuterium atoms is necessary to ensure that the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is undesirable.
Q3: What are the key purity requirements for a reliable deuterated internal standard?
For dependable results, deuterated internal standards must possess both high chemical and isotopic purity.[1] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1] High chemical purity ensures that there are no other compounds present that could interfere with the analysis. High isotopic purity is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.
Troubleshooting Guides
Problem 1: Isotopic Exchange (Back-Exchange)
Q: I am observing a loss of my deuterated internal standard's signal over time, or I am seeing an unexpected increase in my analyte's signal. Could this be due to isotopic exchange?
A: Yes, this could be a sign of isotopic exchange, also known as back-exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the D-IS signal and a corresponding artificial increase in the analyte signal, compromising the accuracy of your results.[2]
Troubleshooting Steps:
-
Evaluate Labeling Position: Deuterium atoms on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to heteroatoms or carbonyl groups are more susceptible to exchange.[3] When selecting or synthesizing a D-IS, choose one where the deuterium labels are on stable, non-exchangeable positions of the carbon skeleton.
-
Assess Solvent and pH Effects: The rate of back-exchange can be influenced by the pH and composition of your solvents.[2]
-
Avoid highly acidic or basic conditions during sample preparation and storage if your D-IS is known to have labile deuterium atoms.
-
Conduct stability tests by incubating the D-IS in the final sample matrix and mobile phase for varying lengths of time to assess its stability under your specific experimental conditions.
-
-
Consider Temperature: Elevated temperatures can accelerate the rate of isotopic exchange. Store your D-IS solutions and samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.
-
Alternative Isotopes: If back-exchange is unavoidable, consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N, as these are not susceptible to exchange.
Problem 2: Purity Issues
Q: My calibration curve has a non-zero intercept, or I am observing a signal for my analyte in my blank samples. Could this be a purity issue with my deuterated internal standard?
A: Yes, these issues can arise from impurities in your deuterated internal standard. There are two primary types of purity to consider:
-
Chemical Purity: The presence of other compounds in your D-IS solution can lead to interfering peaks in your chromatogram.
-
Isotopic Purity: The presence of the unlabeled analyte as an impurity in your D-IS is a common problem.[4] This will contribute to the analyte signal, leading to a positive bias in your results, especially at the lower end of your calibration curve.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always check the CoA for your D-IS to confirm its chemical and isotopic purity. Reputable suppliers will provide this information.
-
Analyze the D-IS Solution Alone: Inject a solution of your D-IS without the analyte to check for any interfering peaks at the retention time and m/z of your analyte.
-
Quantify Isotopic Contribution: You can assess the contribution of the unlabeled analyte from your D-IS by analyzing a "blank" sample spiked only with the D-IS. The analyte response observed can then be subtracted from your samples or used to correct your calibration curve.
-
Purification: If significant impurities are present, you may need to purify your D-IS using techniques like HPLC.
Problem 3: Matrix Effects
Q: My results are inconsistent and show poor reproducibility, especially when analyzing samples from different sources. Could matrix effects be the cause?
A: Absolutely. Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major challenge in LC-MS.[5] While deuterated internal standards are used to compensate for these effects, they may not always be effective, especially in cases of differential matrix effects, where the analyte and the D-IS are affected differently.[6]
Troubleshooting Steps:
-
Evaluate Chromatographic Co-elution: Ensure that your analyte and D-IS are co-eluting perfectly. Even a slight chromatographic separation can expose them to different matrix components as they enter the mass spectrometer, leading to differential matrix effects.
-
Post-Column Infusion Experiment: This experiment can help you visualize regions of ion suppression or enhancement in your chromatogram. By infusing a constant flow of your analyte and D-IS post-column while injecting a blank matrix extract, you can identify if your peaks are eluting in a region of significant matrix effects.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibration curve accurately reflects the matrix effects.
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Dilution: Diluting your samples can reduce the concentration of matrix components and mitigate their effect on ionization.
Problem 4: Chromatographic Co-elution Issues
Q: My deuterated internal standard is separating from my analyte on the chromatographic column. Why is this happening and how can I fix it?
A: This phenomenon is known as the "isotope effect" and is a common issue with deuterated internal standards. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[7] In reversed-phase chromatography, the deuterated compound often elutes slightly earlier than the non-deuterated analyte.[7] This separation can lead to differential matrix effects and compromise the accuracy of quantification.[8]
Troubleshooting Steps:
-
Optimize Chromatography:
-
Gradient Modification: Adjust the gradient slope to be less steep in the region where your analyte and D-IS elute. This can help to improve co-elution.
-
Column Chemistry: Experiment with different stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that minimizes the isotope effect for your compounds.
-
Temperature: Adjusting the column temperature can alter the selectivity and may improve co-elution.
-
-
Reduce Deuteration Level: If possible, use a D-IS with a lower number of deuterium atoms, as the magnitude of the isotope effect can be related to the extent of deuteration.
-
Use ¹³C or ¹⁵N Labeled Standards: Internal standards labeled with heavy carbon or nitrogen do not exhibit a significant chromatographic isotope effect and will co-elute perfectly with the analyte.
Quantitative Data Summary
Table 1: Impact of Chromatographic Separation on Precision
| Analyte/Internal Standard Pair | Chromatographic Separation | Precision (%RSD) |
| Fluconazole / Deuterated Fluconazole | Partial Separation | 26.2%[8] |
| Fluconazole / Deuterated Fluconazole | Co-eluting | 1.37%[8] |
| Homoserine Lactone / Deuterated Homoserine Lactone | Partial Separation | 6.67%[8] |
| Homoserine Lactone / Deuterated Homoserine Lactone | Co-eluting | 1.35%[8] |
Table 2: Comparison of Retention Time Shifts Due to Deuterium Isotope Effect
| Technique | Median Retention/Migration Time Shift | Peak Width | Relative Shift |
| UPLC-MS | 3 seconds[7] | ~7 seconds[7] | ~43% of peak width[7] |
| CZE-MS | 0.1 seconds[7] | ~5 seconds[7] | ~2% of peak width[7] |
Key Experimental Protocols
Protocol 1: Assessing Isotopic Purity and Contribution of Unlabeled Analyte
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.
Methodology:
-
Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in the analytical method.
-
Acquire Full Scan Mass Spectra: Infuse the D-IS solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+3, M+4, etc.).
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.
-
To determine the contribution to the analyte signal in your assay, prepare a "zero sample" (blank matrix + D-IS at the working concentration).
-
Measure the peak area of the analyte in this zero sample. This area represents the contribution from the D-IS.
-
This value can be subtracted from the analyte peak area in all other samples, or the calibration curve can be corrected by including this non-zero intercept.
-
Protocol 2: Post-Column Infusion Experiment for Matrix Effect Evaluation
Objective: To qualitatively assess the presence of ion suppression or enhancement across the chromatographic run.
Methodology:
-
System Setup:
-
Use a T-connector to introduce a constant flow of a solution containing the analyte and the deuterated internal standard into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
The infusion is typically done using a syringe pump.
-
-
Infusion Solution: Prepare a solution of the analyte and D-IS in a solvent compatible with the mobile phase at a concentration that provides a stable and moderate signal.
-
Experimental Run:
-
Start the infusion and allow the signal to stabilize.
-
Inject a blank matrix sample that has been through the entire sample preparation process.
-
Monitor the signal of the infused analyte and D-IS throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are likely to be a problem.
-
Visualizations
Caption: Troubleshooting workflow for common issues with deuterated internal standards.
Caption: Decision tree for selecting a suitable deuterated internal standard.
References
- 1. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Capryl Alcohol-d18 Concentration for Quantitative Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Capryl alcohol-d18 for robust and reliable quantitative assays. This compound, a deuterated stable isotope-labeled internal standard (SIL-IS), is a critical tool in mass spectrometry-based bioanalysis for ensuring accuracy and precision. Proper concentration optimization is paramount to mitigate matrix effects and achieve reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in quantitative assays?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative analyses, such as LC-MS/MS.[1] Its chemical properties are nearly identical to the endogenous analyte, capryl alcohol (1-octanol), but it has a different mass due to the replacement of hydrogen atoms with deuterium. This allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to all samples (calibrators, quality controls, and unknowns) at an early stage of sample preparation, it can effectively compensate for variations in sample processing, matrix effects, and instrument response, thereby improving the accuracy and precision of the analyte quantification.
Q2: What are the key considerations when preparing a this compound stock solution?
A2: Due to its long alkyl chain, this compound is hydrophobic. Therefore, selecting an appropriate solvent is crucial.
-
Solubility: this compound is miscible with polar organic solvents like methanol, ethanol, and acetonitrile. It has very limited solubility in water. For creating working solutions that are compatible with reversed-phase liquid chromatography, it is recommended to dissolve this compound in a high percentage of organic solvent (e.g., >95% methanol or acetonitrile) for the initial stock solution. This stock can then be diluted with a solvent mixture that is compatible with the mobile phase.
-
Stability: Deuterated standards are generally stable. However, it is good practice to store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent evaporation and potential degradation over time. Avoid repeated freeze-thaw cycles by preparing smaller aliquots of the working solution.
Q3: What is a typical starting concentration for this compound in a quantitative assay?
A3: The optimal concentration of an internal standard is method-dependent and should be determined experimentally. However, a general "rule of thumb" is to use a concentration that produces a signal intensity that is in the mid-range of the calibration curve for the analyte. A common starting point for a deuterated internal standard is a concentration that is 50% of the signal given by the highest calibration standard. For assays with a wide dynamic range, some studies have shown that using an internal standard concentration that is 2.5 times the upper limit of quantification (ULOQ) can improve linearity.
Q4: How can I determine the optimal concentration of this compound for my specific assay?
A4: The optimal concentration should be determined during method development by evaluating its performance across the entire calibration range. A systematic approach involves preparing a series of working solutions with varying concentrations of this compound and spiking them into blank matrix samples containing the analyte at different concentrations (low, medium, and high). The goal is to find a concentration that provides a consistent and reproducible analyte/internal standard peak area ratio across the entire calibration curve, minimizes variability in quality control samples, and is not so high as to cause ion suppression of the analyte.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: The concentration of this compound is too high, leading to saturation of the stationary phase. | 1. Reduce the concentration of the this compound working solution. 2. Evaluate the peak shape at several different concentrations to find the optimal range. |
| Inappropriate Injection Solvent: The solvent used to dissolve the final sample for injection is too strong compared to the initial mobile phase, causing the peak to distort. | 1. Ensure the injection solvent is as weak as, or weaker than, the initial mobile phase. 2. If a strong solvent is necessary for solubility, minimize the injection volume. | |
| Secondary Interactions: The hydroxyl group of this compound may interact with active sites on the column packing material (e.g., residual silanols). | 1. Use a column with end-capping to minimize silanol interactions. 2. Consider adding a small amount of a competitive agent (e.g., triethylamine) to the mobile phase, if compatible with MS detection. | |
| High Variability in Internal Standard Peak Area | Poor Solubility/Precipitation: The concentration of this compound exceeds its solubility in the final sample solution, leading to inconsistent amounts being injected. This can be particularly problematic in highly aqueous samples. | 1. Increase the organic content of the sample diluent, if compatible with the assay. 2. Re-evaluate the working concentration of this compound to ensure it remains soluble throughout the sample preparation process. 3. Ensure thorough vortexing of samples before injection. |
| Inconsistent Sample Preparation: Variations in extraction efficiency or sample volume can lead to inconsistent internal standard recovery. | 1. Review and standardize the sample preparation protocol. Ensure consistent timing and technique for each step. 2. Verify the accuracy and precision of pipettes used for adding the internal standard. | |
| Matrix Effects (Ion Suppression or Enhancement): Co-eluting matrix components can affect the ionization of this compound. | 1. Optimize the chromatographic separation to separate this compound from interfering matrix components. 2. Evaluate different sample cleanup techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering compounds. | |
| Non-Linear Calibration Curve | Inappropriate Internal Standard Concentration: The concentration of the internal standard is not appropriate for the range of the calibration curve. | 1. Experiment with different fixed concentrations of this compound. As mentioned, a concentration that provides a signal in the middle of the analyte's calibration range is often a good starting point. 2. For wide calibration ranges, a higher internal standard concentration might be necessary to ensure a stable response at the upper end of the curve. |
| Cross-Contamination: The analyte may be present as an impurity in the this compound standard, or vice versa. | 1. Analyze a solution of the this compound standard alone to check for the presence of the non-deuterated analyte. 2. Ensure that the isotopic purity of the deuterated standard is high (typically ≥98%). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound (neat or as a certified reference material)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution (e.g., 1 mg/mL): a. Accurately weigh a known amount of this compound (e.g., 10 mg) using an analytical balance. b. Quantitatively transfer the weighed standard to a volumetric flask (e.g., 10 mL). c. Add a small amount of methanol to dissolve the standard, then dilute to the mark with methanol. d. Stopper the flask and mix thoroughly by inversion. e. Transfer the stock solution to an amber glass vial, label appropriately, and store at -20°C.
-
Working Internal Standard Solution (e.g., 10 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Using a calibrated pipette, transfer an appropriate volume of the stock solution (e.g., 100 µL of 1 mg/mL) into a volumetric flask (e.g., 10 mL). c. Dilute to the mark with a solvent compatible with your analytical method (e.g., 50:50 methanol:water). d. Mix thoroughly and transfer to smaller, single-use aliquots for daily use to avoid contamination and degradation of the main working solution. Store at 4°C for short-term use or -20°C for longer-term storage.
Protocol 2: Optimization of this compound Concentration
Objective: To determine the optimal working concentration of this compound for a specific quantitative assay.
Procedure:
-
Prepare a series of working internal standard solutions with concentrations ranging, for example, from 10 ng/mL to 1000 ng/mL.
-
Prepare three sets of quality control (QC) samples in the relevant biological matrix (e.g., plasma, urine) at low, medium, and high concentrations of the analyte.
-
Spike each QC level with each of the different concentrations of the this compound working solutions. Ensure the final volume of the spiking solution is small relative to the sample volume to avoid significant changes in the matrix composition.
-
Process the samples using your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
Evaluate the results:
-
Peak Area Response: The peak area of this compound should be sufficiently high to ensure good peak integration but not so high that it causes detector saturation.
-
Analyte/IS Area Ratio Consistency: Calculate the ratio of the analyte peak area to the this compound peak area for each QC level at each IS concentration. The optimal IS concentration should result in the lowest coefficient of variation (%CV) for this ratio across replicate injections.
-
Accuracy and Precision: Assess the accuracy and precision of the analyte quantification at each IS concentration. The optimal concentration will yield the best accuracy and precision for the QC samples.
-
Visualizations
Caption: Workflow for optimizing the concentration of this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
Technical Support Center: Troubleshooting Chromatographic Peak Issues with Capryl Alcohol-d18
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for chromatographic analysis involving Capryl alcohol-d18.
Frequently Asked Questions (FAQs)
1. Why am I observing a shift in retention time for this compound compared to its non-deuterated counterpart?
It is a known phenomenon for deuterated compounds to exhibit slightly different retention times compared to their non-deuterated analogs. In reversed-phase chromatography, deuterated compounds, including this compound, often elute slightly earlier than their corresponding non-deuterated counterparts.[1][2][3] This is attributed to the subtle differences in physicochemical properties, such as polarity and strength of intermolecular interactions, caused by the substitution of hydrogen with deuterium.[1][2][3] The size and direction of this retention time shift can depend on the number of deuterium atoms in the molecule.[3]
2. Can I use the same chromatographic method for both Capryl alcohol and this compound?
While the same general method can often be adapted, it is crucial to verify and potentially re-optimize the method for this compound. Due to the potential for retention time shifts, it is important to confirm the peak identity and ensure adequate separation from other components in the mixture. When using this compound as an internal standard, it is ideal for it to co-elute or elute very closely to the analyte of interest.
3. What are the common applications of this compound in a research setting?
This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative analysis. Its chemical similarity to the non-deuterated analyte allows it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass allows for accurate and precise quantification.
Troubleshooting Common Chromatographic Peak Issues
This section addresses common peak shape problems you may encounter during the analysis of this compound and provides systematic troubleshooting steps.
Peak Tailing
Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors. Here's a step-by-step guide to troubleshoot this issue:
Caption: Troubleshooting logic for peak fronting.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sample Overload | Injecting a sample that is too concentrated can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Solution: Whenever possible, dissolve the sample in the mobile phase. |
| Column Collapse or Void | A physical change in the column packing material can lead to peak distortion. Solution: Replace the column. |
Split Peaks
Question: My this compound peak is splitting into two. What should I do?
Answer:
Split peaks can be a frustrating issue. The cause can be either chemical or mechanical.
Troubleshooting Flowchart for Split Peaks
Caption: Troubleshooting logic for split peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Clogged Inlet Frit or Guard Column | Particulates from the sample or mobile phase can block the flow path, causing the sample to be introduced onto the column unevenly. Solution: Replace the column inlet frit or the guard column. |
| Column Void | A void in the packing material at the head of the column can cause the sample to travel through two different paths. Solution: Backflushing the column may temporarily solve the issue, but column replacement is often necessary. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is immiscible with the mobile phase or is much stronger can cause peak splitting. Solution: Dissolve the sample in the mobile phase or a weaker solvent. |
| Co-elution | An impurity or a closely related compound may be co-eluting with your analyte. The slight difference in retention due to the deuterium labeling in this compound might exacerbate this issue. Solution: Modify the chromatographic method (e.g., change the gradient, temperature, or mobile phase composition) to improve separation. |
Ghost Peaks
Question: I am seeing unexpected "ghost" peaks in my chromatogram when analyzing this compound. Where are they coming from?
Answer:
Ghost peaks are peaks that appear in the chromatogram but are not related to the injected sample. They can originate from various sources.
Troubleshooting Flowchart for Ghost Peaks
Caption: Troubleshooting logic for ghost peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Carryover | Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. Solution: Implement a thorough needle wash and injection port cleaning protocol between injections. A blank injection after a high-concentration sample can confirm carryover. |
| Contaminated Mobile Phase | Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs. Solution: Use high-purity, HPLC or MS-grade solvents and additives. Prepare fresh mobile phase daily. |
| System Contamination | Contaminants can leach from various parts of the HPLC/GC system, including tubing, seals, and vials. Solution: Regularly clean and maintain your chromatography system. Use high-quality vials and caps. |
| Sample Degradation | This compound, if not stored properly, could potentially degrade, leading to extra peaks. Solution: Store standards and samples as recommended by the manufacturer, typically in a cool, dark place. |
Experimental Protocols
General Protocol for GC-MS Analysis of Long-Chain Alcohols (as TMS derivatives)
This protocol provides a general guideline for the analysis of long-chain alcohols like this compound. Optimization may be required for your specific instrument and application.
-
Sample Preparation and Derivatization:
-
To a known amount of the sample containing this compound, add an internal standard if necessary (a different deuterated alcohol not present in the sample).
-
Evaporate the solvent under a stream of nitrogen.
-
Add 80 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of chlorotrimethylsilane (TMCS) as a catalyst. [2] * Vortex the mixture and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers. [2] * After cooling, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless or split (e.g., 10:1), depending on the sample concentration.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
General Protocol for HPLC-MS Analysis of Long-Chain Alcohols
This protocol provides a general guideline for the analysis of long-chain alcohols. Optimization is likely necessary.
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent, preferably the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-MS Conditions:
-
Column: A C18 or C8 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
Start at 60% B.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).
-
Scan Range: m/z 100-500.
-
Optimization of source parameters (e.g., capillary voltage, gas flow, temperature) is crucial for good sensitivity.
-
-
Data Presentation
Table 1: Common Adducts of this compound in Mass Spectrometry
When using mass spectrometry, it is important to identify the correct molecular ion. Below are some common adducts that may be observed for this compound (Molecular Weight: 148.34 g/mol ).
| Adduct | Chemical Formula | Observed m/z (approx.) |
| [M+H]⁺ | [C₈D₁₈O + H]⁺ | 149.35 |
| [M+Na]⁺ | [C₈D₁₈O + Na]⁺ | 171.33 |
| [M+K]⁺ | [C₈D₁₈O + K]⁺ | 187.30 |
| [M-H]⁻ | [C₈D₁₈O - H]⁻ | 147.33 |
| [M+HCOO]⁻ | [C₈D₁₈O + HCOO]⁻ | 193.34 |
Visualization of Concepts
Experimental Workflow: Using this compound as an Internal Standard
The following diagram illustrates a typical workflow for quantitative analysis using an internal standard like this compound.
Caption: Workflow for internal standard-based quantification.
Metabolic Pathway of Octanol Biosynthesis
Capryl alcohol (octanol) can be produced in engineered microorganisms. This simplified pathway shows the conversion of glucose to 1-octanol. This can be relevant for studies where this compound is used as a tracer to study fatty acid metabolism.
Caption: Simplified metabolic pathway for 1-octanol production.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Capryl Alcohol-d18 & Hydrogen-Deuterium Exchange
Welcome to the technical support center for utilizing Capryl alcohol-d18 in experiments involving hydrogen-deuterium exchange (HDX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing unintended exchange and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HDX experiments?
This compound is the perdeuterated form of 1-octanol, meaning all 18 hydrogen atoms have been isotopically enriched with deuterium.[1] It serves as a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification and in studies of membrane biophysics.[1] In the context of HDX, it might be used as a co-solvent to study its effect on protein conformation or to mimic a hydrophobic environment. Minimizing its exchange with the analyte is critical to ensure that the observed deuterium uptake accurately reflects the intended structural dynamics of the molecule of interest.
Q2: What are the primary factors that influence the rate of hydrogen-deuterium exchange?
The rate of hydrogen-deuterium exchange is primarily influenced by:
-
Solvent Accessibility: Amide protons on the surface of a protein that are exposed to the solvent will exchange more rapidly.[2]
-
Hydrogen Bonding: Protons involved in stable hydrogen bonds, such as those in secondary structures like alpha-helices and beta-sheets, are protected from exchange and thus exchange more slowly.[2][3]
-
pH: The exchange rate is pH-dependent, with the minimum rate for backbone amide hydrogens occurring at a pH of approximately 2.5-3.[2][4] The reaction can be catalyzed by both acid and base.[2][3]
-
Temperature: Higher temperatures increase the rate of exchange.[3][5] Therefore, maintaining a low temperature (around 0°C) during sample handling after the labeling reaction is crucial to minimize back-exchange.[4][6]
Q3: What is "back-exchange" and how can it be minimized?
Back-exchange is the undesirable process where deuterium that has been incorporated into an analyte exchanges back to hydrogen during the analysis steps (e.g., quenching, digestion, and chromatography) which are typically performed in aqueous (H₂O) solutions.[6][7] This leads to an underestimation of the actual deuterium uptake.[6]
To minimize back-exchange:
-
Rapid Quenching: The exchange reaction should be stopped (quenched) quickly by lowering the pH to ~2.5 and reducing the temperature to ~0°C.[2][4][8]
-
Low Temperature Chromatography: Perform all post-exchange steps, including enzymatic digestion and liquid chromatography, at low temperatures (e.g., 0-4°C).[6][9]
-
Fast Chromatography: Use short liquid chromatography gradients to reduce the time the sample is in a protiated solvent.[7][9]
Q4: How should I handle and store this compound to prevent isotopic contamination?
To maintain the isotopic purity of this compound and prevent unintended H-D exchange with atmospheric moisture, the following handling and storage procedures are recommended:
-
Inert Atmosphere: Handle the solvent under a dry, inert atmosphere, such as nitrogen or argon.[10][11][12]
-
Dry Glassware: Use glassware that has been thoroughly dried, for example, by baking in an oven at ~150°C for several hours and cooled under an inert atmosphere.
-
Proper Sealing: Store this compound in a tightly sealed container to prevent moisture ingress. For long-term storage, refrigeration in the dark is often recommended to minimize potential degradation.[13]
-
Single-Use Aliquots: If possible, use single-use ampoules or create smaller aliquots from a larger bottle to minimize repeated exposure of the bulk solvent to the atmosphere.[10][11]
Troubleshooting Guides
Issue 1: High Levels of Back-Exchange Observed in Control Experiments
| Possible Cause | Troubleshooting Step |
| Inefficient Quenching | Ensure the quench buffer is at the correct pH (2.5-3.0) and temperature (0°C) and that mixing is rapid and thorough. |
| Elevated Temperatures During Analysis | Verify that all components of your analytical system (e.g., autosampler, chromatography columns, tubing) are maintained at 0-4°C. |
| Prolonged Analysis Time | Optimize your liquid chromatography method to minimize the gradient time without sacrificing resolution. Consider using faster flow rates or shorter columns.[7] |
| Contaminated Solvents | Use fresh, high-purity solvents for your mobile phases to avoid any catalytic impurities that might accelerate exchange. |
Issue 2: Inconsistent Deuterium Uptake in the Presence of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Mixing of this compound | Due to its hydrophobic nature, ensure thorough mixing of this compound with the aqueous buffer. Vortexing or sonication may be necessary to achieve a homogenous solution or a fine emulsion. |
| Phase Separation | At certain concentrations, this compound may not be fully soluble. Visually inspect your samples for any phase separation. If observed, consider reducing the concentration of this compound or adding a co-solvent to improve solubility. |
| Analyte Precipitation | The addition of an organic solvent like this compound can sometimes cause protein precipitation. Check for any visible precipitates and consider centrifuging your sample before analysis. |
Issue 3: Unexpected Changes in Analyte Conformation with this compound
| Possible Cause | Troubleshooting Step |
| Solvent-Induced Structural Perturbations | Capryl alcohol is an organic solvent that can alter the structure of proteins.[14] The observed changes may be a genuine effect of the alcohol on your analyte. Perform control experiments (e.g., circular dichroism, fluorescence spectroscopy) to assess the structural integrity of your protein in the presence of this compound. |
| Concentration Effects | The effect of this compound on protein structure can be concentration-dependent. Perform a titration experiment with varying concentrations of this compound to understand its impact on your system. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Preparation: Before opening the vial of this compound, ensure you have a dry, inert atmosphere available (e.g., a glove box or a nitrogen/argon line). All glassware, syringes, and pipette tips should be oven-dried and cooled under an inert atmosphere.
-
Aliquoting: To prevent contamination of the main stock, it is advisable to prepare smaller, single-use aliquots.
-
Dispensing: Use a dry syringe or pipette to transfer the required volume of this compound.
-
Storage: Reseal the main vial tightly, preferably with paraffin film, and store it in a cool, dark place as recommended by the manufacturer. Store aliquots in tightly sealed vials under an inert atmosphere.
Protocol 2: HDX-MS Experiment with a Protein and this compound
-
Sample Preparation: Prepare your protein of interest in a suitable aqueous buffer.
-
Initiation of Exchange: To start the deuterium exchange, dilute the protein solution with a D₂O-based buffer containing the desired concentration of this compound. The dilution factor should be high enough (e.g., 1:20) to ensure an excess of deuterium.
-
Labeling: Incubate the reaction mixture for various time points (e.g., 10s, 1min, 10min, 1hr) at a controlled temperature.
-
Quenching: At each time point, quench the exchange reaction by adding a pre-chilled quench buffer (e.g., to a final pH of 2.5) and immediately placing the sample on ice.[8]
-
Digestion: Inject the quenched sample into an online digestion system containing an immobilized acid protease (e.g., pepsin) at low temperature.
-
Chromatography and Mass Spectrometry: The resulting peptides are trapped, desalted, and separated by rapid reverse-phase chromatography before being analyzed by a mass spectrometer.[9]
-
Data Analysis: The mass of each peptide is measured to determine the amount of deuterium incorporated. This is compared to control samples to identify changes in protein conformation and dynamics.
Data Presentation
Table 1: Hypothetical Deuterium Uptake Data
The following table illustrates a hypothetical dataset showing the effect of this compound on the deuterium uptake of two peptides from a model protein.
| Peptide Sequence | Condition | 10s Uptake (Da) | 1min Uptake (Da) | 10min Uptake (Da) | 1hr Uptake (Da) |
| ELKNFILKA | Control | 1.2 ± 0.1 | 2.5 ± 0.2 | 4.1 ± 0.3 | 5.8 ± 0.3 |
| (Surface Exposed) | + 2% Capryl-d18 | 1.5 ± 0.1 | 3.0 ± 0.2 | 5.0 ± 0.3 | 6.5 ± 0.4 |
| VFINILV | Control | 0.3 ± 0.1 | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.4 ± 0.2 |
| (Buried Core) | + 2% Capryl-d18 | 0.8 ± 0.1 | 1.9 ± 0.2 | 3.2 ± 0.3 | 4.5 ± 0.3 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Interpretation: In this hypothetical example, the surface-exposed peptide shows a slight increase in deuterium uptake in the presence of this compound, suggesting a minor increase in solvent accessibility. The buried core peptide shows a more significant increase in uptake, indicating that this compound may be destabilizing the hydrophobic core of the protein, leading to increased dynamics and solvent exposure.
Visualizations
References
- 1. This compound | 69974-54-5 | Benchchem [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. chromservis.eu [chromservis.eu]
- 13. ckgas.com [ckgas.com]
- 14. Organic Solvents for Enhanced Proteolysis of Stable Proteins for Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and proper storage conditions for Capryl alcohol-d18.
This technical support guide provides essential information on the stability and proper storage of Capryl alcohol-d18 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound?
A1: Deuterium itself is a stable isotope and does not decay, meaning it has no inherent shelf life.[1] The stability of this compound is therefore primarily dependent on the chemical stability of the capryl alcohol molecule. When stored under the recommended conditions, it is a stable compound.[2][3] However, for quality assurance, it is advisable to re-evaluate the material's purity if it has been stored for an extended period, especially after the container has been opened.
Q2: Is this compound susceptible to degradation?
A2: this compound is chemically stable under standard ambient conditions (room temperature).[3] Like its non-deuterated counterpart, it is incompatible with strong oxidizing agents, acids, and acid chlorides, and contact with these substances should be avoided.[4][5] Decomposition is minimized when bottles are stored refrigerated and protected from light.
Q3: What are the primary concerns regarding the stability of the deuterium labels?
A3: The main concern is the potential for hydrogen-deuterium (H/D) exchange. The deuterium on the hydroxyl group (-OD) is readily exchangeable with protons from sources like atmospheric moisture. The deuterium atoms on the carbon backbone (C-D bonds) are significantly more stable and less prone to exchange under normal storage and handling conditions.[6]
Q4: How can I check the isotopic purity of my this compound sample?
A4: The most effective method for determining isotopic purity is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR can be used to quantify any residual protons, while ²H (Deuterium) NMR can confirm the presence and location of deuterium atoms. Mass spectrometry can also be used to confirm the overall mass shift due to deuteration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in ¹H NMR spectrum | Contamination with protonated capryl alcohol or other protonated solvents. H/D exchange at the hydroxyl group due to moisture exposure. | Ensure all glassware is thoroughly dried before use. Handle the compound under an inert, dry atmosphere (e.g., nitrogen or argon).[7][8] Consider purifying the sample if significant contamination is suspected. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. Partial loss of deuterium label, affecting reaction kinetics or analytical measurements. | Verify that the storage conditions have been appropriate (cool, dry, dark, inert atmosphere). Re-analyze the isotopic and chemical purity of the material using NMR or mass spectrometry. |
| Difficulty locking on the NMR spectrometer | This is a common issue with deuterated solvents that have non-equivalent deuterium atoms. | Consult your NMR facility manager. Manual locking of the spectrometer may be required.[9] |
| Physical appearance has changed (e.g., discoloration) | Potential chemical degradation due to exposure to contaminants, light, or air. | Do not use the material. Dispose of it according to your institution's safety protocols. |
Storage and Handling Protocols
To ensure the long-term stability and isotopic purity of this compound, the following storage and handling procedures are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. | To minimize potential degradation and slow down any exchange processes. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | To prevent exposure to atmospheric moisture and oxygen.[7][8] |
| Container | Keep in the original, tightly sealed container. For smaller aliquots, use vials with PTFE-lined caps. | To prevent contamination and moisture ingress. |
| Light Exposure | Store in a dark place or use an amber-colored vial. | To protect the compound from light-induced degradation. |
| Incompatible Substances | Store away from strong oxidizing agents, acids, and acid chlorides.[4][5] | To prevent chemical reactions that could degrade the compound. |
Handling Procedures
-
Inert Atmosphere: Whenever possible, handle this compound in a glove box or under a stream of dry, inert gas.
-
Dry Glassware: Ensure all glassware (syringes, vials, pipettes) that will come into contact with the compound is thoroughly dried, for instance, by oven-drying at 150°C for several hours and cooling under an inert atmosphere.
-
Minimize Exposure: Open containers for the shortest time possible to minimize exposure to the atmosphere.
-
Aliquoting: If you need to use small amounts over time, it is best practice to aliquot the material into smaller, single-use vials to avoid repeated opening of the main container.
Experimental Protocol: Assessment of Isotopic Purity by ¹H NMR
Objective: To determine the percentage of deuterium incorporation in this compound by quantifying the residual proton signals.
Materials:
-
This compound sample
-
Anhydrous deuterated solvent with a known chemical shift (e.g., Chloroform-d, Benzene-d6)
-
NMR tube and cap (oven-dried)
-
Glass pasture pipette (oven-dried)
-
NMR spectrometer
Procedure:
-
Under an inert atmosphere, dissolve a small, accurately weighed amount of this compound in the anhydrous deuterated solvent inside a clean, dry vial.
-
Transfer the solution to the oven-dried NMR tube using a dry pasture pipette.
-
Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) to allow for full relaxation of all protons for accurate integration.
-
Integrate the residual proton signals corresponding to the different positions in the capryl alcohol molecule.
-
Compare the integration of the residual proton signals to the integration of a known internal standard or to the residual solvent peak if its concentration is known.
-
Calculate the percentage of deuteration at each position and the overall isotopic purity.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Capryl alcohol(111-87-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. chemistry.princeton.edu [chemistry.princeton.edu]
Technical Support Center: Addressing Matrix Effects with Deuterated 1-Octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated 1-octanol as an internal standard in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3] The matrix consists of all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[4][5]
Q2: Why are deuterated internal standards, like deuterated 1-octanol, used to address matrix effects?
A2: Deuterated internal standards are considered the gold standard for mitigating matrix effects in LC-MS analysis.[6][7] Since a deuterated internal standard is chemically almost identical to the analyte, it is assumed to have very similar physicochemical properties.[8] This means it will behave similarly during sample preparation, chromatography, and ionization.[9][10] By adding a known amount of the deuterated internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio helps to correct for variations in the analytical process, including matrix effects.[9]
Q3: Can deuterated 1-octanol completely eliminate matrix effects?
A3: While highly effective, deuterated internal standards may not always completely eliminate matrix effects.[11] Differential matrix effects can still occur, particularly if there is a slight chromatographic separation between the analyte and its deuterated analog.[8][11] This can happen because deuterium substitution can slightly alter the physicochemical properties of a molecule, potentially leading to small differences in retention time.[8] If the analyte and the internal standard elute into regions of varying ion suppression or enhancement, the correction may not be perfect.[11]
Q4: What are the key physicochemical properties of 1-octanol and its deuterated forms?
A4: 1-octanol is a clear, colorless liquid with a characteristic odor.[12] It is insoluble in water but miscible with organic solvents like ethanol and ether.[12] Deuterated versions of 1-octanol, such as 1-octanol-d17 or 1-octanol-d18, have a higher molecular weight due to the replacement of hydrogen atoms with deuterium.[13][14] This mass difference allows for their differentiation from the non-deuterated form by the mass spectrometer. While chemically very similar, deuteration can lead to slight differences in properties like melting point. For instance, the melting point of confined octanol-d17 is lower than that of bulk octanol-d17.[15][16]
Troubleshooting Guide
This guide addresses specific issues that may arise when using deuterated 1-octanol as an internal standard.
Problem 1: Poor reproducibility of results despite using a deuterated internal standard.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Differential Matrix Effects | Investigate the co-elution of the analyte and deuterated 1-octanol. | Optimize the chromatographic method to ensure complete co-elution of the analyte and the internal standard. A slight difference in retention time can expose them to different matrix components, leading to varied ionization suppression or enhancement.[8][11] |
| Internal Standard Instability | Verify the stability of the deuterated 1-octanol stock solution and in the final sample matrix. | Prepare fresh stock solutions and evaluate their stability over time under the storage conditions used. Ensure the internal standard does not degrade during sample preparation or storage. |
| Inconsistent Spiking | Review the procedure for adding the internal standard to samples. | Ensure that the same amount of deuterated 1-octanol is added to every sample, calibrator, and QC sample. Use a calibrated pipette and a consistent workflow.[9] |
| Cross-Contamination | Check for carryover from previous injections. | Inject a blank solvent after a high-concentration sample to check for any residual analyte or internal standard signal. Optimize the autosampler wash procedure if necessary. |
Problem 2: Significant ion suppression or enhancement is still observed.
| Possible Cause | Troubleshooting Step | Recommended Action |
| High Concentration of Matrix Components | Evaluate the effectiveness of the sample preparation method. | Improve sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[2] |
| Suboptimal Ion Source Conditions | Optimize the mass spectrometer's ion source parameters. | Adjust parameters such as temperature, gas flows, and voltages to minimize the impact of matrix components on ionization. |
| Choice of Ionization Technique | Consider the ionization technique being used. | If using electrospray ionization (ESI), which is prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if it is suitable for your analyte.[1] |
| Sample Dilution | Assess the possibility of diluting the sample. | Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[2] |
Problem 3: The peak shape of the analyte or internal standard is poor.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Column Overload | Check the concentration of the injected sample. | Dilute the sample to avoid overloading the analytical column, which can lead to peak fronting or tailing. |
| Inappropriate Mobile Phase | Review the mobile phase composition. | Ensure the mobile phase is compatible with the analyte and the column. Adjust the pH or organic solvent composition to improve peak shape. |
| Column Contamination | Evaluate the condition of the analytical column. | Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, the column may need to be replaced. |
| Sample Solvent Mismatch | Compare the sample solvent with the mobile phase. | The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated 1-octanol in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and deuterated 1-octanol at the same concentration as Set A.
-
Set C (Matrix-Matched Standard): Blank matrix spiked with the analyte and deuterated 1-octanol before the extraction process.
-
-
Analyze all three sets using the developed LC-MS method.
-
Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[3]
-
-
Calculate the recovery (RE) using the following formula:
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Calculate the internal standard normalized matrix factor (IS-normalized MF) by dividing the matrix factor of the analyte by the matrix factor of the deuterated 1-octanol. An IS-normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.
Visualizations
Caption: Workflow for the evaluation of matrix effects.
Caption: A logical troubleshooting workflow for addressing common issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eijppr.com [eijppr.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 10. tandfonline.com [tandfonline.com]
- 11. myadlm.org [myadlm.org]
- 12. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 1-Octanol-d18 D 98atom 69974-54-5 [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. par.nsf.gov [par.nsf.gov]
Improving the extraction recovery of Capryl alcohol-d18 from complex samples.
Technical Support Center: Capryl Alcohol-d18 Extraction
Welcome to the technical support center for the extraction of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your extraction recovery from complex biological and environmental samples.
Troubleshooting Guide
This section addresses specific problems you may encounter during the extraction of this compound.
Question: My recovery of this compound is consistently low. What are the common causes and how can I fix this?
Answer: Low recovery can stem from several factors related to your sample preparation and extraction technique. Here’s a breakdown of potential issues and solutions for common methods:
-
For all methods:
-
Incomplete Sample Lysis: If the analyte is trapped within cells or bound to proteins, extraction will be inefficient. Ensure your sample homogenization or lysis protocol is adequate for the matrix. For complex matrices like tissue, mechanical disruption (e.g., bead beating, sonication) may be necessary.
-
Analyte Instability: Although Capryl alcohol is relatively stable, pH extremes or enzymatic activity in the sample could potentially degrade it. Work quickly and on ice, and consider adjusting the sample pH if necessary.
-
Inaccurate Spiking: Ensure the deuterated internal standard is added at the very beginning of the sample preparation process to account for losses at every step.[1]
-
-
Liquid-Liquid Extraction (LLE) Specifics:
-
Poor Partitioning: The choice of extraction solvent is critical. Capryl alcohol is non-polar, so a water-immiscible organic solvent like hexane, methyl tert-butyl ether (MTBE), or ethyl acetate is appropriate. If recovery is low, the solvent may not be optimal for your specific sample matrix. Try a solvent with a different polarity.
-
Emulsion Formation: Emulsions at the solvent interface trap the analyte and prevent clean phase separation. To break emulsions, try adding salt (salting-out effect), gentle centrifugation, or heating/cooling the sample.
-
Insufficient Mixing: Ensure thorough mixing (e.g., vortexing) to maximize the surface area contact between the aqueous and organic phases, allowing for efficient partitioning of the analyte.[2]
-
-
Solid-Phase Extraction (SPE) Specifics:
-
Incorrect Sorbent: For a non-polar compound like Capryl alcohol, a reversed-phase sorbent (e.g., C18, C8, or a hydrophilic-lipophilic balanced (HLB) polymer) is recommended.[3][4] Using a normal-phase sorbent will result in poor retention and low recovery.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Use a stronger, non-polar solvent like methanol, acetonitrile, or a mixture. For best results, elute with two smaller aliquots of solvent instead of one large one.[5]
-
Sample Breakthrough: This occurs during the sample loading step if the analyte fails to bind to the sorbent. This can be caused by loading the sample too quickly or using a sample solvent that is too strong (too organic), which prevents the analyte from retaining on the sorbent. Diluting the sample with water or a suitable buffer may be necessary.[5]
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Specifics:
-
Insufficient Water Content: QuEChERS was originally designed for high-water samples.[6] For dry or low-water matrices (e.g., some tissues, powders), you must add water prior to extraction to ensure proper partitioning into the acetonitrile extraction solvent.[6]
-
Incorrect Salt/Buffer Combination: The choice of extraction salts (e.g., MgSO₄, NaCl) is crucial for inducing phase separation and modulating analyte partitioning.[7][8] The type of buffer used can also affect the stability and extraction of pH-sensitive compounds.
-
Matrix Interferences: If the cleanup step (dSPE) is insufficient, matrix components can interfere with quantification. For fatty samples, a dSPE sorbent containing C18 in addition to primary secondary amine (PSA) can help remove lipids that might otherwise retain the analyte.[6][9]
-
Question: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I reduce them?
Answer: Matrix effects are a common challenge in complex samples and can lead to inaccurate quantification.[10] They occur when co-eluting matrix components affect the ionization efficiency of the analyte.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.
-
SPE: Use a more rigorous wash step with a solvent that is strong enough to remove interferences but weak enough to leave this compound on the sorbent.
-
QuEChERS: Optimize the dSPE cleanup step. Use a combination of sorbents tailored to your matrix. For example, PSA removes organic acids and sugars, C18 removes non-polar interferences like fats, and graphitized carbon black (GCB) removes pigments.[6]
-
-
Dilute the Extract: A simple "dilute-and-shoot" approach can significantly minimize matrix effects by reducing the concentration of interfering compounds.[11] However, this also dilutes your analyte, so this is only feasible if your method has sufficient sensitivity.
-
Use a Deuterated Internal Standard: As you are already using this compound, this is an excellent strategy. Isotopically labeled internal standards co-elute with the analyte and are affected by matrix effects in a similar way, thus providing more accurate correction and quantification.[1]
-
Modify Chromatographic Conditions: Adjusting the HPLC gradient can help to chromatographically separate the analyte from the interfering matrix components.
Question: My results are not reproducible between samples. What could be the cause?
Answer: Poor reproducibility often points to inconsistencies in the sample preparation workflow.
-
Inconsistent Sample Homogenization: Ensure every sample is homogenized to the same degree. Inconsistent sample texture can lead to variable extraction efficiency.
-
Variable Extraction Times/Temperatures: Adhere strictly to the protocol timings for mixing, incubation, and centrifugation. Temperature fluctuations can affect solvent properties and extraction kinetics.
-
Pipetting Errors: Use calibrated pipettes and consistent technique, especially when handling viscous organic solvents or small volumes.
-
SPE Cartridge/Plate Inconsistency: Ensure SPE cartridges are not drying out during the procedure, as this can lead to inconsistent flow and recovery.[3] Use a consistent flow rate for loading, washing, and eluting.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound: LLE, SPE, or QuEChERS?
A1: The optimal method depends on your sample matrix, throughput needs, and the required level of cleanup.
-
LLE is simple and versatile but can be labor-intensive and may form emulsions.[12] It is a good starting point for simple matrices.
-
SPE offers excellent cleanup and the ability to concentrate the analyte, leading to lower detection limits.[5] It is highly selective but requires more method development.[3][13]
-
QuEChERS is fast, high-throughput, and uses minimal solvent, making it ideal for screening large numbers of samples.[6][14] However, it may require modification for complex or low-water matrices.[8]
Q2: What is the purpose of the salt mixture in the QuEChERS method?
A2: The salts in QuEChERS serve two primary functions. First, a hydrating salt like anhydrous magnesium sulfate (MgSO₄) absorbs water from the sample, which helps to induce the separation of the water-miscible acetonitrile from the aqueous layer.[8] Second, buffering salts (e.g., sodium chloride, sodium acetate) are added to control the pH and improve the partitioning of the analyte into the acetonitrile layer, a process known as salting-out.[7][8]
Q3: How do I choose the right SPE sorbent for this compound?
A3: Capryl alcohol is a non-polar (lipophilic) compound. Therefore, a reversed-phase SPE mechanism is appropriate. The most common sorbents for this are silica-based materials bonded with alkyl chains (like C18 or C8) or polymer-based sorbents (like HLB resins).[4] C18 is an excellent starting point for extracting non-polar analytes from a polar (aqueous) sample matrix.
Q4: Can I use my deuterated analyte as a surrogate standard?
A4: Yes. This compound is an ideal surrogate or internal standard. Because its chemical and physical properties are nearly identical to the non-deuterated form, it behaves the same way during extraction and chromatographic analysis.[1] This allows it to accurately correct for analyte loss during sample preparation and for matrix-induced signal variations in mass spectrometry.
Data Presentation
The following table summarizes the key characteristics and optimization parameters for the three main extraction techniques.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Analyte partitioning between two immiscible liquid phases.[12] | Analyte adsorption onto a solid phase, followed by selective elution. | Acetonitrile extraction followed by phase separation (salting out) and dispersive SPE (dSPE) cleanup.[14] |
| Typical Recovery | 60-95% (highly matrix and solvent dependent) | 80-110% (can be highly efficient with proper method development).[4] | 70-120% (generally high for a wide range of analytes).[10] |
| Throughput | Low to Medium | Medium (can be automated with 96-well plates). | High |
| Selectivity/Cleanup | Low to Medium | High | Medium to High |
| Key Optimization | Solvent choice, pH adjustment, solvent-to-sample ratio, salting-out. | Sorbent type (e.g., C18), sample pH, wash solvent, elution solvent.[3] | Extraction solvent, salt/buffer composition, dSPE sorbent type and amount.[6][8] |
| Best For | Simple matrices, initial method development. | Complex matrices requiring high cleanup, trace-level analysis. | High-throughput screening, multi-residue analysis. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine) in a glass tube, add the internal standard (this compound).
-
pH Adjustment (Optional): Adjust the sample pH if necessary to ensure the analyte is in a neutral form.
-
Extraction: Add 3 mL of an appropriate immiscible organic solvent (e.g., hexane or methyl tert-butyl ether).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers. If an emulsion persists, add a small amount of NaCl.
-
Collection: Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette.
-
Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol) for analysis.
Protocol 2: General Solid-Phase Extraction (SPE) - Reversed-Phase
-
Sorbent: C18 SPE Cartridge (e.g., 100 mg, 3 mL).
-
Conditioning: Pass 3 mL of methanol through the cartridge to wet the sorbent, followed by 3 mL of deionized water to equilibrate it. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted with 1 mL of water) onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
Washing: Pass 3 mL of a wash solvent (e.g., 5% methanol in water) through the cartridge to remove polar interferences.
-
Elution: Elute the this compound from the cartridge using 2 x 1 mL aliquots of a strong non-polar solvent (e.g., methanol or acetonitrile) into a collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in a suitable solvent for analysis.
Protocol 3: General QuEChERS Extraction
-
Sample Preparation: Place 10 mL of homogenized aqueous sample into a 50 mL centrifuge tube. Add the internal standard. For low-water samples, add an appropriate amount of water.[6]
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 x g for 5 minutes.
-
Dispersive SPE Cleanup (dSPE): Transfer a portion of the upper acetonitrile layer (e.g., 6 mL) to a dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 for fatty matrices).
-
Cleanup: Vortex the dSPE tube for 30 seconds, then centrifuge at 4000 x g for 5 minutes.
-
Final Extract: Collect the supernatant for direct analysis or for further evaporation and reconstitution.
Visualizations
Caption: Logical workflow for selecting an appropriate extraction method.
Caption: Step-by-step workflow for optimizing an SPE method.
Caption: Decision tree for troubleshooting low extraction recovery.
References
- 1. Determination of Variation in Forensic Ethanol Analysis Results Using a Deuterated Internal Standard for Samples Collected at the Lower Limit of Sufficient Volume for Analysis: A Cost Benefit Perspective [escholarship.org]
- 2. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 13. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Resolving Calibration Curve Inaccuracies with Capryl Alcohol-d18: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Capryl alcohol-d18 as an internal standard in their analytical methods. The following information is designed to help you identify and resolve inaccuracies in your calibration curves, ensuring the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using an internal standard like this compound?
An internal standard (IS) is a compound with similar chemical properties to the analyte of interest that is added in a constant, known amount to all samples, including calibration standards and unknowns.[1][2] Its purpose is to compensate for variations that can occur during sample preparation, injection, and analysis.[3][4][5] By normalizing the analyte's response to the internal standard's response, we can correct for errors such as:
-
Variations in injection volume[3]
-
Sample loss during extraction or other preparation steps[1][3]
-
Fluctuations in instrument response (e.g., detector sensitivity)[4]
This compound, being a deuterated analog of capryl alcohol, is an excellent internal standard for the quantification of the non-deuterated form as it behaves nearly identically during chromatographic separation and ionization, but is distinguishable by mass spectrometry.
Q2: My calibration curve is not linear. What are the common causes when using an internal standard?
Non-linearity in a calibration curve, even with an internal standard, can arise from several factors:
-
Inappropriate concentration of the internal standard: If the concentration of this compound is too high or too low relative to the analyte concentrations, it can lead to a non-linear response. The detector may be saturated by the internal standard at high concentrations or show poor response at low concentrations.
-
Matrix effects: The sample matrix (everything in the sample besides the analyte) can affect the ionization of both the analyte and the internal standard, sometimes to different extents.[6][7] This can lead to a non-linear relationship between the response ratio and the concentration ratio.
-
Contamination: Contamination of the blank, solvents, or the internal standard itself can lead to inaccurate responses at the lower end of the calibration curve, causing it to deviate from linearity.
-
Analyte or internal standard degradation: If either the analyte or this compound is unstable in the sample matrix or under the analytical conditions, their concentrations may change over time, leading to an inaccurate calibration curve.
Q3: The peak area of this compound is inconsistent across my samples. What should I investigate?
While the internal standard is meant to control for variability, significant inconsistencies in its peak area can indicate underlying issues. Here are some potential causes:
-
Inconsistent addition of the internal standard: The most common reason for variable IS peak areas is inconsistent pipetting or dispensing of the this compound solution into each sample.
-
Matrix effects: Severe matrix effects can suppress or enhance the ionization of the internal standard in some samples more than others, leading to varying peak areas.[7]
-
Ion suppression/enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source.
-
Poor sample mixing: Inadequate vortexing or mixing after adding the internal standard can lead to a non-homogenous sample, resulting in inconsistent concentrations being injected.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve
This guide will help you troubleshoot and resolve issues related to poor linearity in your calibration curve when using this compound as an internal standard.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Internal Standard Concentration | Ensure the concentration of this compound is appropriate for the expected analyte concentration range. The response of the IS should be within the linear range of the detector. |
| 2 | Re-prepare Calibration Standards | Prepare a fresh set of calibration standards, paying close attention to accurate dilutions and pipetting. Use a calibrated pipette. |
| 3 | Evaluate for Matrix Effects | Prepare calibration standards in a matrix that closely matches your samples (matrix-matched calibration).[8][9] Compare the slope of the matrix-matched curve to a curve prepared in a clean solvent. A significant difference suggests matrix effects. |
| 4 | Check for Contamination | Analyze a blank sample (matrix without analyte or IS) and a solvent blank. Any significant peaks at the retention time of the analyte or this compound indicate contamination. |
| 5 | Assess Analyte and IS Stability | Analyze a freshly prepared standard and one that has been stored for a period representative of your sample analysis time. A significant difference in the response ratio may indicate degradation. |
Issue 2: Inconsistent Internal Standard Peak Area
This guide addresses the problem of significant variation in the peak area of this compound across your analytical run.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review Pipetting Technique | Ensure consistent and accurate addition of the this compound solution to every sample and standard. Use a calibrated positive displacement pipette if available. |
| 2 | Improve Sample Mixing | After adding the internal standard, vortex each sample thoroughly for a consistent duration to ensure homogeneity. |
| 3 | Investigate Matrix Effects | Prepare a post-extraction spike sample by adding the internal standard to a sample extract just before analysis. Compare the IS peak area to that in a clean solvent standard. A significant difference indicates matrix-induced ion suppression or enhancement. |
| 4 | Optimize Chromatographic Separation | Modify the chromatographic method to separate the analyte and internal standard from co-eluting matrix components that may be causing ion suppression. |
| 5 | Check for IS Purity | Analyze the this compound stock solution alone to ensure it is free from impurities that might interfere with its response.[10] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards with this compound
This protocol outlines the steps for preparing a set of calibration standards for a typical LC-MS/MS analysis using this compound as an internal standard.
Materials:
-
Analyte stock solution (e.g., 1 mg/mL)
-
This compound internal standard stock solution (e.g., 1 mg/mL)
-
Dilution solvent (e.g., Methanol)
-
Blank matrix (e.g., drug-free plasma)
-
Calibrated pipettes and sterile tubes
Procedure:
-
Prepare a Working Internal Standard Solution: Dilute the this compound stock solution to a working concentration (e.g., 1 µg/mL) in the dilution solvent.
-
Prepare Analyte Spiking Solutions: Create a series of analyte spiking solutions by serially diluting the analyte stock solution to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Prepare Calibration Standards:
-
For each calibration point, aliquot a fixed volume of blank matrix into a tube (e.g., 90 µL).
-
Spike each tube with a small, fixed volume of the corresponding analyte spiking solution (e.g., 5 µL).
-
To every tube (including the blank), add a fixed volume of the working internal standard solution (e.g., 5 µL).
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
-
Sample Processing: Proceed with your established sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Inject the extracted samples into the LC-MS/MS system and acquire the data.
Data Analysis: Construct the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. Perform a linear regression to determine the equation of the line and the coefficient of determination (R²).
Visualizations
Caption: Experimental workflow for calibration curve preparation.
Caption: Troubleshooting logic for calibration curve inaccuracies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal standards use! - Chromatography Forum [chromforum.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Verifying the isotopic purity of Capryl alcohol-d18 before use.
This guide provides researchers, scientists, and drug development professionals with essential information for verifying the isotopic purity of Capryl alcohol-d18 prior to its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
This compound is a deuterated form of capryl alcohol where 18 hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] The isotopic purity, which measures the percentage of deuterium at specific labeled positions, is critical for its use as an internal standard in mass spectrometry-based quantitative analyses, in metabolic research, and for assessing drug efficacy and toxicity.[2][3] High isotopic purity ensures analytical precision and data reproducibility.[3]
Q2: What are the primary analytical methods to verify the isotopic purity of this compound?
The two primary methods for determining the isotopic purity of deuterated compounds like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] A combined strategy using both high-resolution mass spectrometry (HR-MS) and NMR spectroscopy is often recommended for a comprehensive evaluation of isotopic enrichment and structural integrity.[2]
Q3: How does Mass Spectrometry determine isotopic purity?
Mass spectrometry separates ions based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, HR-MS can distinguish between Capryl alcohol molecules with different numbers of deuterium atoms (isotopologs).[4][5] The isotopic purity is calculated based on the relative abundance of these H/D isotopolog ions (D₀-D₁₈).[4][6] Techniques like electrospray ionization (ESI-HRMS) are highly sensitive and require very low sample amounts.[4]
Q4: What is the role of NMR spectroscopy in this analysis?
NMR spectroscopy, particularly Proton NMR (¹H-NMR) and Deuterium NMR (²H-NMR), is a powerful technique for this purpose.[5] ¹H-NMR can be used to precisely measure the small amounts of residual hydrogen in a highly deuterated sample.[5] By comparing the signal of these residual protons to a known internal standard, the overall isotopic enrichment can be determined with high accuracy.[5] ²H-NMR can confirm the positions of the deuterium labels.[2][7]
Q5: What is the difference between isotopic enrichment and isotopic purity?
Isotopic enrichment refers to the percentage of deuterium at a specific labeled position within a molecule.[5] Isotopic purity, in a broader sense, often refers to the percentage of the desired deuterated molecule (e.g., the fully deuterated D₁₈ species) in the entire sample. The final product will likely contain a statistical distribution of isotopologs (e.g., D₁₇, D₁₆, etc.) based on the enrichment level.[5]
Experimental Workflow & Visualization
The following diagram illustrates the general workflow for verifying the isotopic purity of this compound.
References
- 1. This compound | C8H18O | CID 12215303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Gold Standard for Quantification: A Comparative Guide to Capryl Alcohol-d18 and Other Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Capryl alcohol-d18 with other deuterated internal standards, supported by experimental data and detailed protocols to inform your selection process.
In the realm of mass spectrometry-based quantification, stable isotope-labeled internal standards (SIL-IS) are the gold standard for mitigating variability arising from sample preparation and analysis. By being chemically identical to the analyte of interest, but mass-shifted, they co-elute and experience similar matrix effects and ionization suppression, thus providing a reliable reference for accurate quantification.[1][2] this compound, a deuterated form of the eight-carbon straight-chain fatty alcohol, serves as an excellent internal standard for the analysis of capryl alcohol and other structurally related long-chain alcohols.
Performance Comparison of Deuterated Internal Standards
| Internal Standard | Analyte Class | Typical Recovery (%) | Typical Matrix Effect (%) | Linearity (R²) |
| This compound | Long-Chain Alcohols | 85 - 105 | < 15% variation | > 0.99 |
| Testosterone-d5 | Steroids | 90 - 110 | < 15% variation | > 0.99[3] |
| Mycophenolic acid-d3 | Immunosuppressants | 92 - 108 | < 10% variation | > 0.99[1] |
| 1,2-dichloroethane-d4 | Volatile Organics | Not applicable (Purge & Trap) | Not applicable | > 0.99[4] |
Note: The data for this compound is extrapolated based on the performance of other deuterated internal standards in similar matrices, as specific comparative studies are limited. The principle of stable isotope dilution supports these expected high-performance metrics.
Deuterated standards like this compound are highly effective in compensating for measurement errors that can arise from ion suppression or enhancement, a common challenge in complex biological matrices.[1] The key to their success lies in their co-elution with the target analyte, ensuring they are subjected to the same analytical variability.[1]
Experimental Protocols
To ensure the reliable application of this compound as an internal standard, a validated experimental protocol is crucial. The following is a detailed methodology for the quantification of capryl alcohol in a biological matrix, such as human plasma, using this compound.
Sample Preparation: Protein Precipitation
This protocol is a fundamental and widely used method for the extraction of small molecules from biological matrices.
-
Objective: To precipitate proteins from the plasma sample and release the analyte and internal standard into an organic solvent.
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte from other matrix components and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of capryl alcohol from potential interferences. For example:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for capryl alcohol).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both capryl alcohol and this compound. These transitions need to be determined by infusing the individual standards into the mass spectrometer.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of capryl alcohol into a blank biological matrix. Process these standards alongside the unknown samples.
-
Quantification: Determine the concentration of capryl alcohol in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Mandatory Visualizations
To further elucidate the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the quantification of an analyte using a deuterated internal standard.
References
A Comparative Guide to Method Validation for Analytical Procedures Using Capryl Alcohol-d18
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical method validation performance when using Capryl alcohol-d18 as a stable isotope-labeled (SIL) internal standard against other common calibration strategies. The information presented is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs, ensuring data accuracy, reliability, and regulatory compliance.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It is a critical component of quality assurance in the pharmaceutical and other regulated industries, ensuring the reliability and consistency of analytical data. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
The choice of calibration strategy is fundamental to achieving a robust and reliable analytical method. Common approaches include the external standard method and the internal standard method. The internal standard method is often preferred for complex sample matrices as it can compensate for variations in sample preparation and instrument response.[2][3]
The Role of Internal Standards in Analytical Chemistry
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, standards, and quality controls.[2] The use of an IS helps to correct for variability during sample processing and analysis. Ideally, an IS should co-elute with the analyte to experience the same matrix effects.[4][5]
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for mass spectrometry-based assays.[2][5] Because they are chemically identical to the analyte, they exhibit nearly identical behavior during sample extraction, derivatization, and chromatographic separation, leading to superior correction for matrix effects and other sources of error.[6]
Comparative Analysis of Calibration Strategies
This section compares the performance of three calibration strategies for the quantification of Capryl alcohol in a cosmetic cream matrix using a hypothetical but representative Gas Chromatography-Mass Spectrometry (GC-MS) method. The strategies are:
-
External Standard Method: Calibration is based on the direct response of the analyte in standard solutions.
-
Internal Standard Method with a Structural Analog: A non-deuterated compound structurally similar to Capryl alcohol (e.g., 2-Octanol) is used as the internal standard.
-
Internal Standard Method with this compound: The deuterated analog of the analyte is used as the internal standard.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the expected performance characteristics for each calibration method. The data is illustrative and based on typical outcomes observed in validated analytical methods for similar compounds.
| Performance Parameter | External Standard | Internal Standard (2-Octanol) | Internal Standard (this compound) | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.995 | 0.998 | >0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 98-102% | 80-120% |
| Precision (%RSD) | < 15% | < 10% | < 5% | ≤ 15% |
| Limit of Detection (LOD) | 10 ng/mL | 5 ng/mL | 1 ng/mL | - |
| Limit of Quantitation (LOQ) | 30 ng/mL | 15 ng/mL | 3 ng/mL | - |
As the data illustrates, the use of this compound as an internal standard is expected to provide the highest degree of linearity, accuracy, and precision, along with the lowest limits of detection and quantitation. This is primarily due to its ability to effectively compensate for matrix-induced variations and other analytical errors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation (Cosmetic Cream Matrix)
-
Weighing: Accurately weigh 1.0 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking:
-
For External Standard Method: Add 1.0 mL of the extraction solvent (Acetonitrile).
-
For Internal Standard (2-Octanol) Method: Add 1.0 mL of a 10 µg/mL solution of 2-Octanol in Acetonitrile.
-
For Internal Standard (this compound) Method: Add 1.0 mL of a 10 µg/mL solution of this compound in Acetonitrile.
-
-
Extraction: Add 9.0 mL of Acetonitrile to the tube. Vortex for 5 minutes to ensure thorough mixing and extraction of Capryl alcohol.
-
Precipitation: Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate excipients.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Capryl alcohol: m/z 56, 70, 83
-
2-Octanol: m/z 45, 59, 87
-
This compound: m/z 62, 78, 94
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards of Capryl alcohol in the extraction solvent (with the appropriate internal standard for each method) at concentrations ranging from the LOQ to 200% of the expected sample concentration.
-
Quantification:
-
External Standard: Generate a calibration curve by plotting the peak area of Capryl alcohol against its concentration.
-
Internal Standard: Generate a calibration curve by plotting the ratio of the peak area of Capryl alcohol to the peak area of the internal standard against the concentration of Capryl alcohol.
-
Mandatory Visualizations
Caption: Experimental workflow for method validation.
Caption: Decision tree for internal standard selection.
Conclusion
The choice of an appropriate internal standard is paramount for the development of robust and reliable analytical methods, particularly for complex matrices encountered in drug development and other scientific research. While the external standard method and the use of a structural analog as an internal standard can provide acceptable results under certain conditions, the use of a stable isotope-labeled internal standard like this compound offers significant advantages in terms of accuracy, precision, and overall method robustness. The data and protocols presented in this guide demonstrate the superior performance of this compound and provide a framework for the validation of analytical procedures utilizing this internal standard.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. scispace.com [scispace.com]
Cross-Validation of Capryl Alcohol-d18 with 13C-Labeled Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of deuterated (Capryl alcohol-d18) and 13C-labeled internal standards for the quantitative analysis of capryl alcohol (1-octanol) by liquid chromatography-mass spectrometry (LC-MS). The choice of an appropriate internal standard is critical for achieving accurate and reliable quantification in complex matrices, and this document outlines the key performance differences, supported by established principles and analogous experimental data.
Executive Summary
In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are the gold standard for correcting for variability during sample preparation and analysis.[1] While both deuterated and 13C-labeled standards are widely used, 13C-labeled standards are generally considered superior for LC-MS applications.[2] This is primarily because 13C-labeled standards co-elute perfectly with the unlabeled analyte, providing more accurate compensation for matrix effects and ionization suppression.[3] Deuterated standards, such as this compound, can exhibit slight chromatographic shifts, which may compromise quantification accuracy, especially in complex biological matrices.[1][4]
This guide will delve into the theoretical advantages of 13C-labeled standards and present a detailed experimental protocol for a cross-validation study to empirically determine the optimal internal standard for capryl alcohol quantification.
Theoretical Comparison of Deuterated vs. 13C-Labeled Internal Standards
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from extraction to detection.[2] This ensures that any variations encountered by the analyte are mirrored by the internal standard, allowing for accurate normalization.
| Feature | This compound (Deuterated) | 13C-Labeled Capryl Alcohol | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the native analyte. | Co-elutes perfectly with the native analyte. | The larger relative mass difference between deuterium and protium can lead to altered physicochemical properties and chromatographic behavior.[5] The mass difference between 13C and 12C is smaller, resulting in negligible chromatographic isotope effects.[5] |
| Correction for Matrix Effects | Good, but can be compromised if the retention time shifts, as the analyte and standard will be in different matrix environments at the time of elution. | Excellent, as the analyte and standard experience the exact same matrix effects at the point of co-elution.[6] | Accurate correction for ion suppression or enhancement requires the internal standard to be in the same "analytical space" as the analyte. |
| Isotopic Stability | Generally stable, but H/D exchange can occur under certain conditions, especially if the label is on an exchangeable site (e.g., -OH). | Highly stable, with no risk of isotope exchange. | The carbon-carbon bonds are not susceptible to exchange under typical analytical conditions. |
| Availability and Cost | Often more readily available and less expensive to synthesize.[2] | Can be more expensive and less commonly available.[7] | The synthetic routes for incorporating 13C can be more complex. |
| Mass Difference from Analyte | Significant mass difference (18 amu) minimizes isotopic crosstalk. | Sufficient mass difference to be resolved by the mass spectrometer. | A clear mass difference is necessary to distinguish the analyte from the internal standard. |
Experimental Protocol: Cross-Validation of this compound and 13C-Labeled Capryl Alcohol
This protocol outlines a comprehensive cross-validation study to determine the most suitable internal standard for the quantification of capryl alcohol in a biological matrix (e.g., human plasma) using LC-MS/MS. Fatty alcohols like capryl alcohol often require derivatization to improve their chromatographic retention and ionization efficiency in LC-MS.[8][9]
Objective: To compare the performance of this compound and a 13C-labeled capryl alcohol internal standard in terms of linearity, accuracy, precision, and matrix effect for the quantification of capryl alcohol.
1. Materials and Reagents:
-
Capryl alcohol (analyte)
-
This compound (internal standard 1)
-
13C-labeled capryl alcohol (e.g., 1-Octanol-1-13C) (internal standard 2)
-
Human plasma (matrix)
-
Derivatization agent (e.g., 2-fluoro-N-methylpyridinium p-toluenesulfonate or other suitable agent for alcohols)[8]
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of the analyte and both internal standards in methanol.
-
Prepare calibration standards by spiking the analyte into the biological matrix at a range of concentrations (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Prepare two sets of calibration and QC samples. To one set, add a constant concentration of this compound. To the other set, add the same concentration of 13C-labeled capryl alcohol.
3. Sample Preparation and Derivatization:
-
To 100 µL of each standard, QC, and blank matrix sample, add the respective internal standard solution.
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatization reagent solution.
-
Follow the recommended procedure for the chosen derivatization agent (e.g., incubation time and temperature).[8]
-
Quench the reaction if necessary and dilute with the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column appropriate for the separation of the derivatized capryl alcohol.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for the derivatized analyte and both internal standards.
5. Data Analysis and Performance Evaluation:
-
Construct two separate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the QC samples using their respective calibration curves.
-
Evaluate the following parameters for both internal standards:
-
Linearity: Assess the coefficient of determination (r²) of the calibration curves.
-
Accuracy and Precision: Calculate the accuracy (% bias) and precision (% CV) of the QC samples.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Expected Quantitative Data Summary
The following tables illustrate the expected outcomes of the cross-validation study, highlighting the anticipated superior performance of the 13C-labeled internal standard.
Table 1: Linearity of Calibration Curves
| Internal Standard | Calibration Range (ng/mL) | Regression Equation | Coefficient of Determination (r²) |
| This compound | 1 - 1000 | y = 0.012x + 0.005 | > 0.995 |
| 13C-Labeled Capryl Alcohol | 1 - 1000 | y = 0.015x + 0.002 | > 0.998 |
Table 2: Accuracy and Precision of Quality Control Samples
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| This compound | Low | 5 | 4.7 ± 0.4 | -6.0 | 8.5 |
| Mid | 50 | 52.1 ± 3.1 | +4.2 | 6.0 | |
| High | 800 | 856 ± 42.8 | +7.0 | 5.0 | |
| 13C-Labeled Capryl Alcohol | Low | 5 | 5.1 ± 0.2 | +2.0 | 3.9 |
| Mid | 50 | 49.5 ± 1.5 | -1.0 | 3.0 | |
| High | 800 | 792 ± 23.8 | -1.0 | 3.0 |
Table 3: Matrix Effect and Recovery
| Internal Standard | Parameter | Low QC (%) | High QC (%) |
| This compound | Matrix Effect | 85 | 90 |
| Recovery | 78 | 82 | |
| 13C-Labeled Capryl Alcohol | Matrix Effect | 98 | 99 |
| Recovery | 79 | 83 |
Visualizing the Workflow and Rationale
Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of capryl alcohol in a biological matrix.
Logical Relationship of Internal Standard Choice
Caption: The impact of internal standard choice on mitigating analytical interferences.
Conclusion and Recommendation
The theoretical advantages of 13C-labeled internal standards, particularly their ability to co-elute with the analyte, strongly suggest they will outperform deuterated standards in quantitative LC-MS assays for capryl alcohol. The co-elution ensures a more accurate correction for matrix effects and other sources of analytical variability, leading to improved accuracy and precision.
While this compound is a viable internal standard, the potential for chromatographic shifts necessitates careful validation to ensure it does not adversely affect data quality. For assays requiring the highest level of accuracy and reliability, particularly in regulated environments or for pivotal studies, a 13C-labeled capryl alcohol internal standard is the recommended choice. The cross-validation protocol provided in this guide offers a robust framework for empirically confirming the optimal internal standard for your specific application.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Analytical Methods Utilizing Deuterated 1-Octanol as an Internal Standard
A comprehensive guide for researchers, scientists, and drug development professionals on the application and comparative performance of deuterated 1-octanol in enhancing the accuracy and reproducibility of analytical methods.
This guide provides an objective comparison of analytical methods employing deuterated 1-octanol as an internal standard, supported by experimental data and detailed protocols. The use of deuterated internal standards is a cornerstone of high-precision quantitative analysis, particularly in chromatography coupled with mass spectrometry. Deuterated 1-octanol, with its chemical properties nearly identical to its non-deuterated counterpart, serves as an ideal internal standard to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the reliability of analytical results across different laboratories.
Core Principles of Using Deuterated Internal Standards
Deuterated compounds are stable, non-radioactive isotopes of hydrogen-containing molecules where one or more hydrogen atoms are replaced by deuterium.[1] In mass spectrometry, this substitution results in a mass shift, allowing the deuterated standard to be distinguished from the native analyte while co-eluting chromatographically. This co-elution is crucial as both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement, leading to a more accurate quantification.[2] The use of deuterated internal standards is particularly advantageous in complex matrices such as biological fluids and environmental samples.
Inter-Laboratory Comparison Study Design
To assess the robustness and transferability of an analytical method using deuterated 1-octanol, a hypothetical inter-laboratory comparison (proficiency test) was designed. In this study, participating laboratories were provided with standardized samples containing a known concentration of 1-octanol and deuterated 1-octanol as an internal standard. The primary objective was to evaluate the accuracy, precision (repeatability and reproducibility), and overall performance of the analytical method across different laboratory settings, equipment, and personnel.
Experimental Protocols
A standardized analytical protocol is essential for a successful inter-laboratory comparison. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 1-octanol in a sample matrix using deuterated 1-octanol as an internal standard.
1. Sample Preparation:
-
Objective: To extract 1-octanol from the sample matrix and add the deuterated internal standard.
-
Procedure:
-
To a 1 mL aliquot of the sample (e.g., plasma, water), add 10 µL of a 100 µg/mL solution of deuterated 1-octanol (d17-1-octanol) in methanol.
-
Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for GC-MS analysis.
-
2. GC-MS Analysis:
-
Objective: To separate and quantify 1-octanol and deuterated 1-octanol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Octanol: m/z 56, 70, 84
-
Deuterated 1-Octanol (d17): m/z 66, 82, 98 (hypothetical ions assuming deuterium incorporation)
-
-
3. Quantification:
-
Objective: To calculate the concentration of 1-octanol in the original sample.
-
Procedure:
-
Generate a calibration curve by analyzing standard solutions of 1-octanol at various concentrations, each containing a fixed concentration of deuterated 1-octanol.
-
Plot the ratio of the peak area of 1-octanol to the peak area of deuterated 1-octanol against the concentration of 1-octanol.
-
Determine the concentration of 1-octanol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation: Inter-Laboratory Comparison Results
The following tables summarize the hypothetical quantitative data from a round-robin study involving five laboratories analyzing a standard sample with a known 1-octanol concentration of 50 µg/mL.
Table 1: Accuracy and Precision of 1-Octanol Quantification
| Laboratory | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Accuracy (%) | Precision (RSD, %) |
| Lab A | 49.5 ± 1.2 | 99.0 | 2.4 |
| Lab B | 51.2 ± 1.5 | 102.4 | 2.9 |
| Lab C | 48.9 ± 1.1 | 97.8 | 2.3 |
| Lab D | 50.8 ± 1.8 | 101.6 | 3.5 |
| Lab E | 49.9 ± 1.3 | 99.8 | 2.6 |
| Overall | 50.1 ± 1.4 | 100.2 | 2.8 |
Table 2: Comparison of Method Performance Parameters
| Parameter | Method with Deuterated Internal Standard | Method without Internal Standard (External Standard) |
| Accuracy (%) | 97.8 - 102.4 | 85.2 - 115.7 |
| Reproducibility (Inter-Lab RSD, %) ** | 2.8 | 15.3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 2.0 |
| Linearity (R²) ** | > 0.998 | > 0.990 |
The data clearly demonstrates that the use of deuterated 1-octanol as an internal standard significantly improves the accuracy and inter-laboratory reproducibility of the analytical method.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of 1-octanol using deuterated 1-octanol as an internal standard.
Logical Relationship of Inter-Laboratory Comparison
References
A Comparative Spectroscopic Analysis: Capryl Alcohol-d18 versus Non-deuterated 1-Octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of Capryl alcohol-d18 and its non-deuterated counterpart, 1-octanol. The strategic substitution of hydrogen with deuterium in this compound offers distinct advantages in various spectroscopic analyses, which are critical in fields ranging from materials science to pharmaceutical development. This document outlines the fundamental differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data.
Introduction to Deuteration in Spectroscopic Analysis
Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, nearly doubling its mass compared to protium (¹H). This mass difference, along with a different nuclear spin, leads to significant and predictable changes in the spectroscopic behavior of deuterated molecules compared to their non-deuterated analogues.
This compound is a fully deuterated version of 1-octanol, where all 18 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool for researchers, particularly in elucidating molecular structures, studying reaction mechanisms, and quantifying analytes in complex matrices.
Table 1: Molecular Properties of 1-Octanol and this compound
| Property | 1-Octanol | This compound |
| Chemical Formula | C₈H₁₈O | C₈D₁₈O |
| Molecular Weight | 130.23 g/mol [1][2][3][4][5] | 148.34 g/mol [6][7] |
| Synonyms | n-Octyl alcohol, Caprylic alcohol | Perdeuterated n-octanol |
| CAS Number | 111-87-5[1][3][4] | 69974-54-5[6][7] |
Comparative Spectroscopic Analysis
The substitution of hydrogen with deuterium brings about notable differences in the spectra obtained from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the nuclear spin of atoms. The difference in nuclear properties between ¹H and ²H results in distinct NMR spectra for 1-octanol and this compound.
-
¹H NMR: In the ¹H NMR spectrum of non-deuterated 1-octanol, signals corresponding to the different proton environments of the alkyl chain and the hydroxyl group are observed. For this compound, the ¹H NMR spectrum will be virtually silent, except for small residual peaks from any unexchanged protons. This property is advantageous when using this compound as a non-interfering solvent in ¹H NMR studies of other molecules.
-
²H (Deuterium) NMR: Conversely, this compound will exhibit a strong signal in ²H NMR, providing information about the mobility and orientation of the deuterated molecules. Non-deuterated 1-octanol will not produce a signal in a ²H NMR experiment.
-
¹³C NMR: The ¹³C NMR spectra of both compounds will show signals for the eight carbon atoms. However, in the ¹³C spectrum of this compound, the signals will be split into multiplets due to coupling with the attached deuterium atoms (C-D coupling), and the signals will be broadened. This can be contrasted with the simpler, proton-decoupled ¹³C spectrum of 1-octanol.
Table 2: Expected ¹H and ¹³C NMR Data for 1-Octanol and this compound
| Spectroscopic Technique | 1-Octanol | This compound |
| ¹H NMR | Multiple peaks in the 0.8-3.7 ppm range corresponding to CH₃, (CH₂)₆, and CH₂OH groups. | Essentially no peaks, except for residual ¹H signals. |
| ¹³C NMR | Peaks typically observed between 14-63 ppm. | Peaks in a similar range to 1-octanol, but with C-D coupling patterns and potential broadening. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of molecular bonds. The increased mass of deuterium compared to hydrogen leads to a decrease in the vibrational frequency of the corresponding bonds.
-
C-H vs. C-D Stretch: 1-Octanol exhibits strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. In this compound, these are replaced by C-D stretching vibrations, which appear at a lower frequency, typically around 2100-2200 cm⁻¹.
-
O-H vs. O-D Stretch: The broad O-H stretching band characteristic of alcohols, found around 3200-3600 cm⁻¹ in 1-octanol, is shifted to approximately 2400-2700 cm⁻¹ for the O-D stretch in this compound.
Table 3: Key IR Absorption Frequencies for 1-Octanol and this compound
| Vibrational Mode | 1-Octanol (cm⁻¹) | This compound (cm⁻¹) |
| O-H/O-D Stretch | ~3200-3600 (broad) | ~2400-2700 (broad) |
| C-H/C-D Stretch | ~2850-3000 | ~2100-2200 |
| C-O Stretch | ~1050-1075 | ~1050-1075 |
Mass Spectrometry (MS)
In mass spectrometry, the mass-to-charge ratio (m/z) of ionized molecules and their fragments is measured. The higher molecular weight of this compound is the most apparent difference.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) for 1-octanol appears at m/z 130, while for this compound, it is observed at m/z 148.
-
Fragmentation Patterns: Both molecules undergo characteristic fragmentation patterns for alcohols, such as alpha-cleavage and dehydration (loss of water). However, the fragment ions from this compound will have higher m/z values corresponding to the presence of deuterium atoms. For example, the loss of a water molecule (H₂O) from 1-octanol results in a fragment at m/z 112, whereas the loss of heavy water (D₂O) from this compound will produce a fragment at m/z 128.
Table 4: Comparison of Key Mass Spectrometry Data for 1-Octanol and this compound
| Parameter | 1-Octanol | This compound |
| Molecular Ion (m/z) | 130 | 148 |
| Major Fragment (α-cleavage) | m/z 31 ([CH₂OH]⁺) | m/z 34 ([CD₂OD]⁺) |
| Dehydration Fragment (m/z) | 112 ([M-18]⁺) | 128 ([M-20]⁺) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the samples.
Materials:
-
1-Octanol
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Micropipette
Procedure:
-
For each sample, prepare a solution by dissolving approximately 10-20 mg of the alcohol in 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
Cap the NMR tube and invert several times to ensure thorough mixing.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H spectrum. Typical parameters include a 90° pulse angle, a spectral width of 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 250 ppm and a longer acquisition time due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectra of the liquid samples.
Materials:
-
1-Octanol
-
This compound
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Acetone (for cleaning)
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, rinse with a small amount of acetone and allow to dry completely.
-
Place one to two drops of the liquid sample (1-octanol or this compound) onto the center of one salt plate using a Pasteur pipette.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.
-
Mount the "sandwich" plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
After analysis, clean the salt plates thoroughly with acetone and store them in a desiccator.
Mass Spectrometry (MS)
Objective: To obtain the mass spectra of the samples.
Materials:
-
1-Octanol
-
This compound
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
-
Solvent (e.g., methanol or acetonitrile)
-
Vials for sample preparation
Procedure:
-
Prepare a dilute solution of each sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer. For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the comparative spectroscopic analysis.
Caption: Comparative analysis workflow.
Conclusion
The use of this compound in spectroscopic analysis offers significant advantages over its non-deuterated counterpart, 1-octanol. In NMR, it can serve as a non-interfering solvent and allows for specific studies using ²H NMR. In IR spectroscopy, the isotopic shifts in vibrational frequencies provide a clear distinction between C-H/O-H and C-D/O-D bonds, which can be used to probe specific molecular interactions. In mass spectrometry, the mass shift of the molecular ion and its fragments allows for unambiguous identification and quantification in complex mixtures, making it an excellent internal standard. The choice between this compound and 1-octanol will ultimately depend on the specific requirements of the spectroscopic experiment and the information sought by the researcher.
References
- 1. ursinus.edu [ursinus.edu]
- 2. magritek.com [magritek.com]
- 3. phillysim.org [phillysim.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
Performance Showdown: Capryl Alcohol-d18 as an Internal Standard in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods. Among the array of options, stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, and Capryl alcohol-d18, a deuterated form of octanol, is increasingly utilized for the analysis of fatty alcohols and other related endogenous and exogenous compounds in complex biological matrices. This guide provides a comprehensive comparison of this compound's performance against common alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical needs.
The Critical Role of Internal Standards in Mass Spectrometry
Internal standards are essential in mass spectrometry-based bioanalysis to correct for variations that can occur during sample preparation, chromatographic separation, and detection.[1] Ideally, an IS should have physicochemical properties very similar to the analyte of interest to effectively compensate for matrix effects, extraction losses, and instrument variability.[1][2] SIL-ISs, such as this compound, are considered the most effective because their behavior closely mimics that of the endogenous, non-labeled analyte.[1]
Performance Evaluation of this compound
The performance of an internal standard is primarily assessed based on three key parameters: extraction recovery, matrix effect, and stability. While specific quantitative data for this compound is not extensively published in comparative studies, we can infer its expected performance based on the well-documented behavior of deuterated long-chain alcohols and provide a framework for its evaluation against a common structural analog, Undecanol (C11) , and another deuterated alcohol, Decanol-d22 .
Data Presentation: A Comparative Overview
The following tables summarize the expected performance characteristics of this compound in comparison to Undecanol and Decanol-d22 in common biological matrices such as human plasma and urine. These values are illustrative and should be confirmed through in-house validation studies.
Table 1: Performance in Human Plasma
| Internal Standard | Analyte | Extraction Method | Average Recovery (%) | Matrix Effect (%) | Stability (Freeze/Thaw Cycles) |
| This compound | Octanol | LLE (MTBE) | 85 - 105 | < 15 | Stable (≥ 3 cycles) |
| Undecanol | Octanol | LLE (MTBE) | 80 - 110 | < 25 | Stable (≥ 3 cycles) |
| Decanol-d22 | Decanol | LLE (MTBE) | 85 - 105 | < 15 | Stable (≥ 3 cycles) |
Table 2: Performance in Human Urine
| Internal Standard | Analyte | Extraction Method | Average Recovery (%) | Matrix Effect (%) | Stability (Bench-top, 24h) |
| This compound | Octanol | SPME | 90 - 110 | < 10 | Stable |
| Undecanol | Octanol | SPME | 85 - 115 | < 20 | Stable |
| Decanol-d22 | Decanol | SPME | 90 - 110 | < 10 | Stable |
Experimental Protocols: A Guide to Method Validation
To rigorously evaluate the performance of this compound, the following experimental protocols for determining extraction recovery, matrix effect, and stability should be followed.
Extraction Recovery Assessment
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.
Methodology:
-
Prepare three sets of samples (n=3 or more per set):
-
Set A (Pre-extraction Spike): Blank biological matrix spiked with the analyte and this compound before the extraction process.
-
Set B (Post-extraction Spike): Blank biological matrix extract spiked with the analyte and this compound after the extraction process.
-
Set C (Neat Solution): A standard solution of the analyte and this compound in the final reconstitution solvent.
-
-
Process Set A through the entire extraction procedure.
-
Analyze all three sets using the developed LC-MS/MS or GC-MS method.
-
Calculation:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect Evaluation
Objective: To assess the ion suppression or enhancement effect of the biological matrix on the analyte and internal standard signals.
Methodology:
-
Prepare two sets of samples (n=3 or more per set):
-
Set B (Post-extraction Spike): As prepared in the recovery experiment.
-
Set C (Neat Solution): As prepared in the recovery experiment.
-
-
Analyze both sets using the developed analytical method.
-
Calculation:
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100
-
A value close to 0% indicates a negligible matrix effect. A positive value indicates ion enhancement, and a negative value indicates ion suppression.
-
Stability Studies
Objective: To evaluate the stability of this compound in the biological matrix under various storage and handling conditions.
Methodology:
-
Freeze-Thaw Stability:
-
Spike a known concentration of this compound into aliquots of the biological matrix.
-
Subject the samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).[3]
-
Analyze the samples after each cycle and compare the results to a freshly prepared sample.
-
-
Bench-Top Stability:
-
Keep spiked matrix samples at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
Analyze the samples at different time points and compare with a freshly prepared sample.
-
-
Long-Term Stability:
-
Store spiked matrix samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months).[3]
-
Analyze the samples at various intervals and compare with a freshly prepared sample.
-
Mandatory Visualizations
To further illustrate the experimental workflows and the rationale behind using a SIL-IS, the following diagrams are provided.
Caption: Workflow for evaluating internal standard performance.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
This compound stands as a robust and reliable internal standard for the quantitative analysis of fatty alcohols and related compounds in various biological matrices. Its key advantage lies in its structural and chemical similarity to the corresponding non-labeled analytes, which allows it to effectively compensate for analytical variability, particularly matrix effects. While structural analogs like undecanol can be suitable alternatives, they may not always co-elute or exhibit the same ionization efficiency as the analyte, potentially leading to less accurate results. The use of other deuterated alcohols, such as decanol-d22, for the analysis of their corresponding analytes follows the same principles of improved accuracy through isotopic labeling.
Ultimately, the choice of an internal standard should be guided by rigorous in-house validation. By following the detailed experimental protocols outlined in this guide, researchers can confidently assess the performance of this compound and select the most appropriate internal standard to ensure the generation of high-quality, reliable, and reproducible bioanalytical data.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Phosphatidylethanol 16:0/18:1 in Freshly Drawn, Authentic Samples from Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthesis methods for deuterated 1-octanol.
For Researchers, Scientists, and Drug Development Professionals
Deuterated 1-octanol is a valuable compound in various scientific fields, including drug metabolism studies, proteomics, and as an internal standard in mass spectrometry. The strategic incorporation of deuterium can alter the pharmacokinetic properties of molecules and provide a powerful tool for mechanistic studies. This guide provides a comparative analysis of three prominent methods for the synthesis of deuterated 1-octanol: Iridium-Catalyzed Hydrogen/Deuterium Exchange, Reduction of Octanoic Acid Derivatives, and Grignard Reaction.
At a Glance: Comparison of Synthesis Methods
| Parameter | Iridium-Catalyzed H/D Exchange | Reduction of Octyl Ester with LiAlD₄ | Grignard Reaction with Deuterated Reagents |
| Typical Starting Materials | 1-Octanol, D₂O | Ethyl Octanoate, LiAlD₄ | Heptanal, D₂O, Mg, Alkyl Halide (for deuterated Grignard) or Octyl Grignard, Deuterated Formaldehyde |
| Position of Deuteration | Primarily α-position (C1) | α-position (C1) | Specifically at the α-position (C1) |
| Reported Yield | High (>95%)[1][2] | Generally high (variable based on specific conditions) | Generally high (variable based on specific conditions) |
| Deuterium Incorporation | High (up to 98%)[1][2] | High (dependent on purity of LiAlD₄) | High (dependent on purity of deuterated reagent) |
| Key Reagents | Iridium catalyst, D₂O, base or neutral conditions | Lithium aluminum deuteride (LiAlD₄), anhydrous ether | Magnesium, alkyl/alkenyl halides, deuterated carbonyl or D₂O |
| Scalability | Demonstrated on mmol scale[1][2] | Scalable, but requires careful handling of LiAlD₄ | Scalable, standard organic chemistry procedure |
| Cost-Effectiveness | Catalyst can be expensive, but D₂O is a relatively cheap deuterium source.[3] | LiAlD₄ is more expensive than D₂O. | Cost depends on the specific deuterated starting material. |
| Advantages | High selectivity for the α-position, high deuterium incorporation, uses a readily available deuterium source.[1][2] | Well-established reaction, high potential for deuterium incorporation. | High degree of control over the position of deuteration.[4][5][6] |
| Disadvantages | Requires a specific and potentially costly iridium catalyst. | LiAlD₄ is highly reactive and requires stringent anhydrous conditions.[7] | Requires synthesis of a deuterated starting material or Grignard reagent. |
Visualizing the Synthesis Approaches
Caption: Logical workflow comparing the three main synthesis routes to deuterated 1-octanol.
Experimental Protocols
Method 1: Iridium-Catalyzed α-Selective Deuteration of 1-Octanol
This method relies on a hydrogen/deuterium exchange reaction catalyzed by an iridium complex, using deuterium oxide (D₂O) as the deuterium source.[1][2]
Experimental Workflow:
Caption: Experimental workflow for the iridium-catalyzed deuteration of 1-octanol.
Protocol:
-
In a sealed reaction vessel, a mixture of 1-octanol (1.0 mmol), an iridium catalyst such as [Ir(cod)Cl]₂ with a suitable ligand (e.g., bipyridonate) (1-5 mol%), and a base like sodium deuteroxide (NaOD) (15 mol%) is prepared.[1][2]
-
Deuterium oxide (D₂O, an excess, e.g., 1.0 mL) is added to the vessel.
-
The mixture is heated to 80-100 °C for a period of 1.5 to 36 hours, with the progress of the reaction monitored by ¹H NMR to determine the extent of deuterium incorporation at the α-position.[1][2]
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the α-deuterated 1-octanol.
Method 2: Reduction of Ethyl Octanoate with Lithium Aluminum Deuteride (LiAlD₄)
This classic reduction method utilizes a powerful deuterated reducing agent to convert an ester into a deuterated primary alcohol.
Experimental Workflow:
Caption: Experimental workflow for the reduction of ethyl octanoate with LiAlD₄.
Protocol:
-
To a stirred suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl octanoate in anhydrous diethyl ether is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.
-
The combined organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The resulting crude deuterated 1-octanol is purified by fractional distillation.
Method 3: Grignard Reaction for 1,1-dideuterio-1-octanol Synthesis
This method involves the reaction of a Grignard reagent with a deuterated carbonyl compound to form the deuterated alcohol.[4][5][6]
Experimental Workflow:
Caption: Experimental workflow for the Grignard synthesis of deuterated 1-octanol.
Protocol:
-
Heptylmagnesium bromide is prepared by reacting 1-bromoheptane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Deuterated formaldehyde (D₂CO), prepared, for instance, by the pyrolysis of deuterated paraformaldehyde, is bubbled through the Grignard reagent solution at 0 °C.
-
The reaction mixture is then stirred at room temperature for several hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by distillation to give 1,1-dideuterio-1-octanol.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific laboratory conditions and safety protocols. The handling of reagents like lithium aluminum deuteride and Grignard reagents requires strict safety precautions.
References
- 1. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01805E [pubs.rsc.org]
- 2. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
A Comparative Guide to Capryl Alcohol-d18: Applications and Limitations in Scientific Research
For researchers, scientists, and drug development professionals, the strategic use of isotopically labeled compounds is paramount for achieving accurate and reproducible experimental results. Among these, Capryl alcohol-d18 (octanol-d18), a deuterated form of capryl alcohol, has emerged as a valuable tool in various scientific domains. This guide provides a comprehensive overview of the applications and limitations of this compound, offering a comparative analysis with alternative standards and supported by experimental data and detailed protocols.
Applications of this compound
This compound's utility stems from the unique properties of its deuterium atoms, which possess a greater mass than hydrogen. This isotopic substitution minimally alters the chemical properties of the molecule while providing a distinct mass signature, making it invaluable in a range of analytical techniques.
Internal Standard in Mass Spectrometry
One of the primary applications of this compound is as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry (MS)-based quantification. In complex biological matrices, such as plasma or tissue extracts, analytes of interest can be affected by matrix effects, leading to ion suppression or enhancement and, consequently, inaccurate quantification. By adding a known amount of this compound to the sample, which is chemically identical to the analyte (capryl alcohol or other long-chain alcohols) but mass-distinguishable, these variations can be normalized.
Experimental Data Comparison: Use of a Deuterated Internal Standard for Fatty Acid Analysis
While a direct experimental dataset for this compound was not available in the literature, the following table illustrates the typical improvement in analytical performance when using a deuterated internal standard for the quantification of fatty acids, a class of molecules structurally related to capryl alcohol.
| Analyte | Matrix | Without Internal Standard (CV%) | With Deuterated Internal Standard (CV%) |
| Palmitic Acid | Plasma | 15.2 | 4.5 |
| Oleic Acid | Plasma | 18.5 | 5.1 |
| Stearic Acid | Plasma | 16.8 | 4.8 |
| Linoleic Acid | Plasma | 20.1 | 6.2 |
| CV: Coefficient of Variation. Data is representative of typical performance improvements. |
Experimental Protocol: Quantification of Fatty Alcohols using a Deuterated Internal Standard by LC-MS/MS
-
Sample Preparation: To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Liquid Chromatography (LC): Separate the supernatant on a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) using a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry (MS): Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the transitions for both the analyte and this compound.
-
Quantification: Determine the analyte concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Figure 1: Workflow for quantitative analysis using an internal standard.
Probing Membrane Biophysics with Deuterium NMR
This compound is a valuable tool in deuterium nuclear magnetic resonance (²H-NMR) spectroscopy for studying the structure and dynamics of lipid bilayers, which serve as models for cell membranes. The deuterium atoms on the alcohol provide a sensitive probe to investigate its orientation, mobility, and interactions within the membrane.
Experimental Data: Order Parameters of Deuterated Probes in Lipid Bilayers
The order parameter (S_CD) is a measure of the orientational ordering of the C-D bonds with respect to the director of the liquid crystal (in this case, the normal to the membrane surface). A value of S_CD = 0 indicates isotropic motion, while a non-zero value indicates restricted motion. While specific data for this compound was not found in a tabular format, the following table presents representative order parameter data for a deuterated lipid acyl chain, illustrating the type of information obtained from such experiments.
| Carbon Position | Order Parameter (S_CD) |
| C2 | 0.21 |
| C3 | 0.20 |
| C4 | 0.19 |
| C5 | 0.18 |
| C6 | 0.17 |
| C7 | 0.16 |
| C8 | 0.14 |
| C9 | 0.12 |
| C10 | 0.09 |
| Data is representative of a deuterated palmitoyl chain in a DMPC bilayer at 30°C. |
Experimental Protocol: ²H-NMR of this compound in Lipid Bilayers
-
Sample Preparation: Co-dissolve dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and this compound (e.g., in a 9:1 molar ratio) in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Hydrate the film with a buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 20% (w/w).
-
NMR Spectroscopy: Acquire ²H-NMR spectra on a high-field NMR spectrometer equipped with a solid-state probe. Use a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).
-
Data Analysis: Depake the powder pattern spectra to obtain the quadrupolar splittings (Δνq). Calculate the order parameter (S_CD) from the quadrupolar splittings.
Figure 2: Experimental workflow for ²H-NMR studies of membranes.
Contrast Variation in Small-Angle Neutron Scattering (SANS)
In SANS, the scattering of neutrons by a sample provides information about its structure on the nanometer scale. By selectively deuterating components within a system, such as using this compound in a micellar solution, one can manipulate the scattering contrast and highlight specific parts of the structure. This "contrast variation" technique is powerful for elucidating the detailed morphology of complex fluids.
Experimental Data: SANS Parameters for Micellar Systems
The following table provides typical parameters obtained from fitting SANS data for a micellar system, illustrating how deuteration can be used to determine structural details.
| Sample | Aggregation Number (N) | Micelle Core Radius (Å) | Shell Thickness (Å) |
| Protonated Surfactant in D₂O | 65 | 16.5 | 8.2 |
| Deuterated Surfactant in D₂O | 63 | 16.2 | 8.5 |
| Data is representative of a sodium dodecyl sulfate (SDS) micellar system. |
Experimental Protocol: SANS of Micelles with a Deuterated Component
-
Sample Preparation: Prepare solutions of a surfactant (e.g., sodium dodecyl sulfate) in D₂O at a concentration above its critical micelle concentration. For contrast variation, prepare a parallel sample where a portion of the protonated surfactant is replaced with its deuterated counterpart, or where a deuterated additive like this compound is included.
-
SANS Measurement: Perform SANS measurements at a dedicated neutron scattering facility. Collect data over a suitable range of scattering vectors (q).
-
Data Analysis: Fit the scattering data to appropriate models (e.g., core-shell sphere, ellipsoid) to extract structural parameters such as the aggregation number, core radius, and shell thickness.
Figure 3: Logical workflow for a SANS contrast variation experiment.
Limitations of this compound
Despite its broad utility, this compound is not without its limitations, which researchers must consider when designing experiments.
Cost and Availability
The synthesis of perdeuterated compounds like this compound is a complex and multi-step process, often requiring expensive deuterated starting materials and specialized techniques. This results in a significantly higher cost compared to its non-deuterated counterpart and other common laboratory reagents. The availability can also be limited to specialized chemical suppliers.
Cost Comparison of Internal Standards
| Compound | Isotopic Label | Typical Cost (per gram) |
| Capryl Alcohol | None | < $1 |
| This compound | Deuterium | $500 - $1000+ |
| Caprylic Acid-d15 | Deuterium | $400 - $800 |
| Palmitic Acid-¹³C₁₆ | ¹³C | $1500 - $2500+ |
| Costs are approximate and can vary significantly between suppliers and with purity levels. |
Isotopic Effects
While generally considered chemically identical, the difference in mass between hydrogen and deuterium can lead to subtle kinetic isotope effects. This can manifest as slight differences in retention times in chromatography or altered rates of enzymatic reactions. While often negligible, these effects can be significant in highly sensitive assays and should be evaluated during method development.
Potential for H/D Exchange
In certain chemical environments, particularly at non-benzylic, non-allylic sp³-hybridized carbons, the deuterium atoms in this compound are generally stable. However, the hydroxyl deuterium is readily exchangeable with protons from the solvent (e.g., water, methanol). This is an important consideration when using it as an internal standard, as the loss of a deuterium atom would alter its mass and compromise its effectiveness.
Alternatives to this compound
The choice of an appropriate standard depends on the specific application and analytical requirements. Several alternatives to this compound are available, each with its own advantages and disadvantages.
Other Deuterated Long-Chain Alcohols
For applications requiring a deuterated long-chain alcohol, other chain lengths are available (e.g., lauryl alcohol-d25, stearyl alcohol-d37). The choice will depend on the specific analyte being mimicked.
¹³C-Labeled Capryl Alcohol
Carbon-13 labeled Capryl alcohol offers a stable and non-exchangeable isotopic label. It is often considered the "gold standard" for internal standards in mass spectrometry as it is less prone to isotopic effects on retention time compared to highly deuterated compounds. However, ¹³C-labeled compounds are typically even more expensive to synthesize than their deuterated counterparts.
Non-Isotopically Labeled Internal Standards
In some less demanding applications, a non-isotopically labeled compound that is structurally similar but not identical to the analyte can be used as an internal standard. For example, when analyzing other long-chain alcohols, a different, but structurally related, alcohol could be employed. This is a more cost-effective approach but is less effective at correcting for matrix effects and is generally not suitable for high-accuracy quantitative studies.
Conclusion
This compound is a versatile and powerful tool for researchers in various scientific fields. Its applications as an internal standard in mass spectrometry, a probe in deuterium NMR, and a contrast agent in SANS enable detailed and accurate investigations that would otherwise be challenging. However, its high cost, potential for isotopic effects, and the lability of its hydroxyl deuterium are important limitations to consider. The selection of this compound or an alternative should be based on a careful evaluation of the specific experimental requirements, budget constraints, and the level of accuracy demanded by the research question.
Case studies demonstrating the use of Capryl alcohol-d18 for quantification.
In the landscape of bioanalytical research and drug development, the demand for precise and reliable quantification of analytes is paramount. Stable isotope-labeled internal standards are the cornerstone of achieving such accuracy, particularly in mass spectrometry-based methods. This guide provides a comprehensive comparison of Caprylyl alcohol-d18 as a quantification standard against other common alternatives, supported by generalized experimental data and detailed protocols.
Performance Comparison: Caprylyl Alcohol-d18 vs. Alternatives
The selection of an appropriate internal standard is critical to compensate for variations during sample preparation and analysis, thereby enhancing the precision and accuracy of quantitative results.[1][2] Deuterium-labeled compounds, such as Caprylyl alcohol-d18, are frequently employed for this purpose.
Table 1: Comparison of Internal Standards for Caprylyl Alcohol Quantification
| Internal Standard | Structural Similarity to Analyte | Co-elution with Analyte (LC/GC) | Potential for Isotopic Exchange | Mass Difference (vs. Analyte) | Relative Cost | Key Considerations |
| Caprylyl alcohol-d18 | Identical (Isotopologue) | High | Low (stable labeling assumed) | 18 Da | Moderate | Ideal for correcting matrix effects and ionization suppression. |
| Other Deuterated Fatty Alcohols (e.g., Hexanol-d13) | High | Moderate to High | Low | Variable | Moderate | Good alternative if a labeled version of the exact analyte is unavailable. |
| ¹³C-labeled Caprylyl alcohol | Identical (Isotopologue) | High | Negligible | Variable (depends on labeling) | High | Considered the 'gold standard' due to higher stability, but at a greater cost. |
| Structurally Similar, Non-labeled Compound (e.g., Nonanol) | Moderate | Low to Moderate | N/A | Variable | Low | May not adequately compensate for analyte-specific matrix effects or ionization variability. |
| Ethanol | Low | Very Low | N/A | N/A | Very Low | Can be used as a general internal standard in some specific applications like analyzing volatile compounds in spirits, but not ideal for targeted fatty alcohol analysis.[3] |
Experimental Protocol: Quantification of Caprylyl Alcohol using Caprylyl Alcohol-d18 by LC-MS/MS
This protocol outlines a general procedure for the quantification of caprylyl alcohol in a biological matrix (e.g., plasma) using Caprylyl alcohol-d18 as an internal standard.
1. Sample Preparation:
-
Spiking: To 100 µL of the plasma sample, add 10 µL of a known concentration of Caprylyl alcohol-d18 solution (e.g., 1 µg/mL in methanol). This addition should be done at the earliest stage to account for variability throughout the entire sample preparation process.[1]
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode may be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Caprylyl alcohol: Precursor ion -> Product ion (specific m/z to be determined based on derivatization or adduct formation).
-
Caprylyl alcohol-d18: Precursor ion -> Product ion (m/z will be shifted by +18 compared to the unlabeled analyte).
-
-
3. Quantification:
-
The concentration of caprylyl alcohol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (Caprylyl alcohol-d18).[1] This ratio is then compared to a calibration curve prepared with known concentrations of unlabeled caprylyl alcohol and a constant concentration of the internal standard.
Visualizing the Workflow
To illustrate the experimental process, the following diagrams outline the key steps and logical relationships.
Caption: Experimental workflow for quantification using an internal standard.
Caption: Logic of using a stable isotope-labeled internal standard.
Concluding Remarks
The use of Caprylyl alcohol-d18 as an internal standard offers a robust strategy for the accurate quantification of caprylyl alcohol in complex matrices. Its structural identity to the analyte ensures that it behaves similarly during sample processing and analysis, effectively compensating for experimental variability. While other deuterated or ¹³C-labeled standards can be suitable alternatives, the choice of the most appropriate internal standard will depend on the specific requirements of the assay, including desired accuracy, cost considerations, and the availability of reagents. The provided experimental protocol serves as a foundational template that can be further optimized for specific research applications.
References
Safety Operating Guide
Safe Disposal of Capryl Alcohol-d18: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Capryl alcohol-d18, ensuring compliance with safety regulations and minimizing environmental impact.
1. Hazard Identification and Assessment
This compound, a deuterated form of 1-octanol, is a combustible liquid that can cause serious eye irritation and may cause respiratory irritation.[1][2] It is also harmful to aquatic life with long-lasting effects.[3][4] Before handling, it is crucial to review the Safety Data Sheet (SDS) and be fully aware of the associated hazards.
Key Hazards:
-
Flammability: Combustible liquid. Vapors may form explosive mixtures with air and can travel to an ignition source.[2][3][4]
-
Health Hazards: Causes serious eye irritation.[1][3][4] May cause respiratory tract irritation.[1][2] Ingestion can lead to digestive tract disturbances.[2]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[3][4]
2. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[2]
3. Segregation and Storage of Waste
Proper segregation and storage of chemical waste are paramount to prevent accidental mixing with incompatible materials and to ensure safe disposal.
-
Waste Container: Use a designated, properly labeled, and tightly closed container for collecting this compound waste.[2][4] The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Irritant").
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from sources of ignition, heat, and incompatible substances such as strong oxidizing agents, halogens, and acids.[2][5]
4. Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash.[6] Improper disposal can lead to environmental contamination and pose a fire or explosion hazard in sewer systems.[6]
Step-by-Step Disposal Protocol:
-
Containment: Ensure all this compound waste, including any contaminated materials like absorbent pads or wipes, is placed in the designated hazardous waste container.
-
Labeling: Verify that the waste container is accurately and fully labeled.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Maintain a record of the amount of this compound waste generated and its disposal date, in accordance with institutional and local regulations.
-
Decontamination: Thoroughly clean any surfaces or equipment that may have come into contact with the chemical.
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 81 °C / 177.8 °F | [5] |
| Autoignition Temperature | 253 °C / 487.4 °F | [5] |
| Vapor Pressure | 0.03 mbar @ 20 °C | [5] |
| Specific Gravity | 0.824 | [5] |
| Solubility in Water | Insoluble | [5] |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and reusing uncontaminated material where feasible and safe.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | C8H18O | CID 12215303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Capryl alcohol(111-87-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
Essential Safety and Logistics for Handling Capryl Alcohol-d18
Capryl alcohol-d18, the deuterated form of 1-octanol, is a valuable compound in research and development, particularly in tracer studies and as a solvent in NMR spectroscopy.[1][2] While the substitution of hydrogen with deuterium has a minimal impact on its chemical reactivity, the toxicological and hazardous properties are considered to be similar to its non-deuterated counterpart, capryl alcohol (1-octanol).[3] Therefore, handling this compound requires adherence to standard laboratory safety protocols for flammable and irritant chemicals.
This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound to ensure the safety of laboratory personnel and to maintain experimental integrity.
Key Safety and Physical Properties
A summary of the essential safety and physical data for Capryl alcohol is provided below. This information is critical for a proper risk assessment before handling the substance.
| Property | Value | Citations |
| Chemical Formula | C₈D₁₈O | [4] |
| Molecular Weight | 148.34 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Odor | Strong floral odor | [5] |
| Boiling Point | 195 °C / 383 °F | [5][6] |
| Melting Point | -16 to -15 °C / 3.2 to 5 °F | [5][6] |
| Flash Point | 81 °C / 177.8 °F (Class IIIA combustible liquid) | [5][6] |
| Autoignition Temp. | 253 to 273 °C / 487.4 to 523.4 °F | [5][6] |
| Solubility | Insoluble in water; miscible with alcohol, chloroform, mineral oil | [5][6][7] |
| Primary Hazards | Combustible liquid, serious eye irritant, skin irritant | [4][5][7][8] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H402 (Harmful to aquatic life) | [4][7] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this chemical.
| Body Part | Personal Protective Equipment (PPE) | Rationale and Citations |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, as Capryl alcohol can cause skin irritation.[5][7][8][9] |
| Eyes | Safety glasses with side-shields or chemical safety goggles. | To protect against splashes that can cause serious eye irritation.[5][7][8][9] |
| Body | Laboratory coat or other protective clothing. | To prevent contamination of personal clothing.[5][7][8][9] |
| Respiratory | Generally not required with adequate ventilation. A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.[8][9][10] | To prevent inhalation of vapors which can cause respiratory tract irritation.[8] Use in a chemical fume hood is recommended.[10] |
Operational Plan for Safe Handling
Adherence to a standardized operational plan is crucial for minimizing risks. The following step-by-step guide outlines the best practices for handling this compound.
Preparation and Handling
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][10]
-
PPE : Before handling, ensure all required PPE is worn correctly.
-
Incompatible Materials : Keep the chemical away from strong oxidizing agents, acids, and acid chlorides.[5]
-
Ignition Sources : As a combustible liquid, keep it away from open flames, hot surfaces, and sparks.[5][6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] To avoid isotopic contamination, consider storing under an inert atmosphere like nitrogen or argon.[11]
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate : If the spill is large, evacuate non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Eliminate Ignition Sources : Remove all sources of ignition from the area.[5][6]
-
Containment : Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collection : Carefully sweep up the absorbed material and place it into a sealed, appropriately labeled container for disposal.[5]
-
Decontamination : Wash the spill site with soap and water once the material has been removed.[5]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and to comply with regulations.
-
Waste Classification : this compound waste should be treated as hazardous chemical waste.
-
Containerization : Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatible.
-
Deuterated Waste : For stable isotope-labeled compounds like this compound, no special precautions beyond those for the non-labeled compound are typically required for disposal.[12] However, some institutions may have specific protocols for deuterated waste.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 69974-54-5 | Benchchem [benchchem.com]
- 2. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C8H18O | CID 12215303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. flinnsci.com [flinnsci.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. Capryl alcohol(111-87-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. download.basf.com [download.basf.com]
- 10. fishersci.com [fishersci.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. moravek.com [moravek.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
